molecular formula C15H18N4O4S B1666964 Biapenem CAS No. 120410-24-4

Biapenem

Katalognummer: B1666964
CAS-Nummer: 120410-24-4
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: MRMBZHPJVKCOMA-YJFSRANCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biapenem is a carbapenem antibiotic in which the azetidine and pyrroline rings carry 1-hydroxymethyl and pyrazolo[1,2-a][1,2,4]triazolium-6-ylthio substituents respectively. It has a role as an antibacterial drug. It is a member of carbapenems, a pyrazolotriazole and an organic sulfide.
This compound has been used in trials studying the treatment of Bacterial Infections.
This compound is a 1-beta-methylcarbapenem antibiotic with a wide range of antibacterial activity. This compound has similar antibacterial activity to that of imipenem, but is more stable against human renal dehydropeptidase-I and with less neurotoxicity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBZHPJVKCOMA-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046435
Record name Biapenem
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120410-24-4
Record name Biapenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120410-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biapenem [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13028
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Biapenem
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Biapenem Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of gram-negative and gram-positive bacteria. This technical guide provides a comprehensive overview of the mechanism of action of this compound against gram-negative bacteria, with a focus on its interaction with penicillin-binding proteins (PBPs), its ability to permeate the outer bacterial membrane, and its stability against the hydrolytic activity of various β-lactamases. This document consolidates quantitative data, details experimental protocols for key assays, and provides visual representations of critical pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis.[1][2] Specifically, this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan biosynthesis.[1][2] By covalently binding to the active site of these enzymes, this compound inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Signaling Pathway of this compound Action

The following diagram illustrates the general mechanism of action of this compound, from its entry into the periplasmic space to the inhibition of peptidoglycan synthesis.

Biapenem_Mechanism Biapenem_ext This compound (Extracellular) Porin Porin Channel (Outer Membrane) Biapenem_ext->Porin Diffusion Biapenem_peri This compound (Periplasm) Porin->Biapenem_peri PBP Penicillin-Binding Proteins (PBPs) Biapenem_peri->PBP Covalent Binding Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibition Cell_lysis Cell Lysis & Death Peptidoglycan_synthesis->Cell_lysis Disruption leads to

This compound's mechanism of action pathway.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of this compound against specific gram-negative bacteria is largely determined by its binding affinity for their various PBPs. This compound exhibits a strong affinity for essential PBPs in many gram-negative pathogens.

PBP Binding Affinity of this compound

Studies have shown that this compound, like other carbapenems, binds strongly to PBP 2 in Escherichia coli and Pseudomonas aeruginosa.[3] Additionally, this compound demonstrates a strong affinity for PBP 1a in E. coli and PBP 1b in P. aeruginosa.[3] The following table summarizes the available data on the PBP binding affinities of this compound and other carbapenems against key gram-negative bacteria.

AntibioticOrganismPBP TargetIC50 (µg/mL)
This compound E. coliPBP 2High Affinity
PBP 1aHigh Affinity
This compound P. aeruginosaPBP 2High Affinity
PBP 1bHigh Affinity
DoripenemE. coliPBP 20.008
P. aeruginosaPBP 2≤0.3
PBP 3≤0.3
ImipenemE. coliPBP 20.008
P. aeruginosaPBP 2≤0.3
PBP 3≤0.3
MeropenemE. coliPBP 20.008
P. aeruginosaPBP 2≤0.3
PBP 3≤0.3

Note: "High Affinity" indicates a strong binding as reported in the literature, with specific IC50 values not always available.

Permeability Through the Gram-Negative Outer Membrane

A critical factor in the activity of any antibiotic against gram-negative bacteria is its ability to penetrate the outer membrane to reach its periplasmic target. This compound has demonstrated good rates of penetration through the outer membrane of gram-negative bacteria, comparable to other carbapenems.[3] This penetration is primarily facilitated by porin channels.

Stability Against β-Lactamases

The emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, is a major mechanism of resistance in gram-negative bacteria. This compound exhibits a high degree of stability against many common β-lactamases.

Hydrolysis by Serine β-Lactamases

This compound is highly resistant to hydrolysis by most Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs).[3] The rate of hydrolysis by these enzymes is typically less than 0.1% of that for cephaloridine.[3]

Hydrolysis by Metallo-β-Lactamases

While stable against serine β-lactamases, this compound is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which are Ambler class B enzymes.[3] However, studies have shown that this compound is hydrolyzed at lower Vmax values by MBLs from Bacteroides fragilis and Xanthomonas maltophilia compared to imipenem and meropenem.[3] The following table presents kinetic data for the hydrolysis of this compound by the VIM-1 metallo-β-lactamase.

Antibiotickcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
This compound 17 ± 110 ± 21.7 ± 0.4
Imipenem110 ± 10110 ± 201.0 ± 0.2
Meropenem140 ± 10190 ± 300.7 ± 0.1

Data from a study on the VIM-1 metallo-β-lactamase.[4]

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound against a range of gram-negative bacteria is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-producing)300.060.125
Klebsiella pneumoniae (ESBL-producing)300.060.25
Pseudomonas aeruginosa3014
Acinetobacter baumannii30416
Enterobacteriaceae716-0.03 - 1

Data compiled from multiple studies.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines a typical workflow for determining the MIC of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biapenem_stock Prepare this compound Stock Solution Serial_dilution Perform Serial Dilutions in Microtiter Plate Biapenem_stock->Serial_dilution Inoculation Inoculate Microtiter Plate with Bacterial Suspension Serial_dilution->Inoculation Inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_inspection MIC_determination Determine MIC as Lowest Concentration with No Visible Growth Visual_inspection->MIC_determination

Workflow for MIC determination.

Detailed Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent and sterilized. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Competitive PBP Binding Assay

This assay is used to determine the binding affinity of this compound for specific PBPs.

PBP_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis Membrane_prep Isolate Bacterial Membranes Containing PBPs Incubate_this compound Incubate Membranes with this compound Membrane_prep->Incubate_this compound Biapenem_dilutions Prepare Serial Dilutions of this compound Biapenem_dilutions->Incubate_this compound Add_bocillin Add Fluorescently Labeled Penicillin (Bocillin FL) Incubate_this compound->Add_bocillin Incubate_bocillin Incubate to Label Unbound PBPs Add_bocillin->Incubate_bocillin SDS_PAGE Separate Proteins by SDS-PAGE Incubate_bocillin->SDS_PAGE Fluorescence_scan Scan Gel for Fluorescence SDS_PAGE->Fluorescence_scan Quantify_bands Quantify PBP Band Intensity Fluorescence_scan->Quantify_bands IC50_calc Calculate IC50 from Dose-Response Curve Quantify_bands->IC50_calc

Workflow for competitive PBP binding assay.

Detailed Methodology:

  • Preparation of Bacterial Membranes: The gram-negative bacterial strain is cultured to the mid-logarithmic phase. The cells are harvested, and the cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound for a defined period.

  • Labeling of Unbound PBPs: A fluorescently labeled penicillin derivative, such as Bocillin FL, is added to the mixture. Bocillin FL binds to the active sites of any PBPs that are not already occupied by this compound.

  • Detection and Quantification: The membrane proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence imager to visualize the PBP bands labeled with Bocillin FL. The intensity of the fluorescence for each PBP band is quantified.

  • IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the binding of Bocillin FL to a specific PBP, is determined by plotting the fluorescence intensity against the this compound concentration.

Determination of β-Lactamase Kinetic Parameters

The kinetic parameters (kcat and Km) of β-lactamase-mediated hydrolysis of this compound can be determined using spectrophotometry.

Detailed Methodology:

  • Enzyme and Substrate Preparation: A purified β-lactamase solution of known concentration is prepared. A stock solution of this compound is also prepared.

  • Spectrophotometric Assay: The hydrolysis of this compound is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The reaction is initiated by adding the β-lactamase to a solution containing this compound at various concentrations.

  • Data Analysis: The initial rates of hydrolysis at different substrate concentrations are determined. These data are then fitted to the Michaelis-Menten equation to calculate the kinetic parameters, kcat (the turnover number) and Km (the Michaelis constant).

Conclusion

This compound's potent activity against a broad spectrum of gram-negative bacteria is a result of its efficient penetration of the outer membrane, high affinity for essential penicillin-binding proteins, and stability against a wide range of serine β-lactamases. While susceptible to metallo-β-lactamases, it exhibits a degree of stability compared to other carbapenems. This comprehensive technical guide provides valuable quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further understanding and leveraging the properties of this important antibiotic.

References

Chemical structure and synthesis pathway of Biapenem

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Biapenem

Introduction

This compound is a parenteral carbapenem antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Developed for treating severe and complex infections, this compound exhibits potent efficacy in cases of intra-abdominal, respiratory, and urinary tract infections, as well as septicemia.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] A key advantage of this compound is its stability against most β-lactamases and human renal dehydropeptidase-I (DHP-I), which allows for its administration without a DHP-I inhibitor.[2][3]

Chemical Structure

This compound is a 1-β-methylcarbapenem antibiotic.[4] The introduction of a methyl group at the 1-β position of the carbapenem skeleton confers stability against hydrolysis by renal dehydropeptidase-I.[3] The chemical structure of this compound is characterized by a fused β-lactam and pyrroline ring system, with a 1-hydroxyethyl side chain and a pyrazolo[1,2-a][1][2][5]triazolium-6-ylthio substituent.[6]

Chemical Formula: C₁₅H₁₈N₄O₄S[7]

Molecular Weight: 350.39 g/mol [7]

CAS Registry Number: 120410-24-4[8]

IUPAC Name: (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1][2][5]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[6]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically involves the condensation of a carbapenem core with a side-chain precursor, followed by deprotection steps. One common industrial synthesis route starts from p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarbapen-2-em-3-carboxylate (a protected carbapenem core) and a mercapto-triazole side chain.[9] The key steps in this pathway are substitution, hydrogenation for deprotection, and cyclization.

The synthesis can be broadly outlined as follows:

  • Condensation: The protected carbapenem core is reacted with the sulfur-containing side chain, 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine, via a substitution reaction.[9]

  • Hydrogenation: The resulting intermediate undergoes hydrogenation to remove the protecting groups (p-nitrobenzyl) from the carboxyl group and the side chain.[9] This step is crucial and often performed using a palladium-on-carbon catalyst.[9]

  • Cyclization: Following deprotection, an intramolecular cyclization is induced to form the final pyrazolo[1,2-a][1][2][5]triazolium ring system of the this compound side chain.[9]

  • Purification: The final product is purified, often through crystallization, to yield this compound of high purity.[9]

Biapenem_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Protected Carbapenem Core Protected Carbapenem Core Condensation Condensation Protected Carbapenem Core->Condensation Mercapto Side Chain Precursor Mercapto Side Chain Precursor Mercapto Side Chain Precursor->Condensation Hydrogenation (Deprotection) Hydrogenation (Deprotection) Condensation->Hydrogenation (Deprotection) Intermediate Cyclization Cyclization Hydrogenation (Deprotection)->Cyclization Deprotected Intermediate Purification Purification Cyclization->Purification Crude this compound This compound This compound Purification->this compound

Caption: A simplified workflow of the this compound synthesis pathway.

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of this compound.

Step 1: Hydrogenation and Cyclization[9]
  • Reaction Setup: A reaction kettle is charged with 100 mL of ethanol, followed by the addition of 2.10 g of N,N-dimethylformamide. To this solvent mixture, 12.09 g of the protected this compound intermediate (Compound III from the patent) is added.

  • Catalyst and Reagents: 1.21 g of 10% palladium on carbon and 2.41 g of 2,6-dimethylpyridine are added to the reaction mixture.

  • Hydrogenation: The reaction vessel is purged with nitrogen three times, followed by three purges with hydrogen. The reaction is then carried out under a hydrogen pressure of 0.4-0.6 MPa at a controlled temperature of 30-35 °C for 3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the pressure is released, and the catalyst is recovered by suction filtration. The filtrate is transferred to a separate reaction bottle.

  • pH Adjustment and Cyclization: A 5% aqueous solution of sodium bicarbonate is added to the filtrate to adjust the pH to 7.0. The solution is then cooled to a temperature between -5 °C and 0 °C. To this cooled solution, 1.65 g of ethyl formamide hydrochloride and 3.11 g of potassium carbonate are added. The reaction is maintained at -5 °C to 0 °C for 20 minutes.

  • Crystallization and Isolation: After the cyclization reaction, the temperature is adjusted to 2-5 °C. A 10% aqueous solution of acetic acid is added to adjust the pH to 5.0. 100 mL of acetone is then added to induce crystallization, which is allowed to proceed for 2 hours at 2-5 °C. The resulting solid is collected by filtration.

  • Drying: The collected solid is dried under vacuum at 40 °C for 6 hours to yield this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, including synthesis yields and its in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC).

ParameterValueReference
Synthesis Yield 84.9%[9]
Purity (HPLC) 98.8%[9]
Maximum Single Impurity 0.57%[9]
MIC₉₀ for Escherichia coli ≤ 2 mg/L[10]
MIC₉₀ for Klebsiella spp. ≤ 2 mg/L[10]
MIC₉₀ for Pseudomonas aeruginosa 4 mg/L[10]
MIC₉₀ for Bacteroides fragilis group 0.5 mg/L[10]
MIC₉₀ for Methicillin-susceptible Staphylococcus aureus 0.06 mg/L[10]
MIC₉₀ for Enterobacteriaceae species 0.03 to 1 mg/L[11]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Conclusion

This compound is a potent carbapenem antibiotic with a well-defined chemical structure that contributes to its broad-spectrum activity and stability. The synthesis of this compound is a complex but well-established process, with various patented methods optimizing yield and purity for industrial production. Its excellent in vitro activity against a wide range of clinically relevant pathogens makes it a valuable therapeutic agent in the management of severe bacterial infections. The detailed understanding of its synthesis and chemical properties is crucial for its continued development and application in clinical settings.

References

The Discovery and Developmental Odyssey of Biapenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a parenteral carbapenem antibiotic characterized by its broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes. Developed as a successor to earlier carbapenems, it possesses inherent stability to human renal dehydropeptidase-I (DHP-I), obviating the need for co-administration with a DHP-I inhibitor. This guide provides a comprehensive technical overview of the discovery, developmental history, mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical evaluation of this compound, intended for professionals in the field of drug development and infectious disease research.

Discovery and Developmental History

The journey of this compound began in the pursuit of carbapenems with improved properties over the first-generation agent, imipenem. Imipenem, while potent, is susceptible to hydrolysis by the renal enzyme DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.[1] The goal was to develop a carbapenem stable to DHP-I with a broad antibacterial spectrum.

This compound, initially designated as L-627 (and also as LJC 10627 and CLI 86815), was discovered and developed by Lederle Laboratories , a division of American Cyanamid .[2][3][4] Preclinical studies in the early 1990s demonstrated its potent in vitro activity and stability to DHP-I.[3]

The development of this compound continued through the 1990s, with Phase I clinical trials commencing to evaluate its safety and pharmacokinetic profile in healthy volunteers.[3] Following successful preclinical and early clinical development, this compound was submitted for marketing approval in Japan by Lederle Japan, a joint venture between American Cyanamid and Takeda.[2] Japan was the first country to approve this compound for clinical use in 2001 .[5][6] Subsequently, it has been approved and used in other Asian countries, including China and Thailand.[7]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A common synthetic route involves the condensation of a protected carbapenem precursor, (1R, 5R, 6R)-2-(diphenylphosphoric acid)-6-[(1R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid p-nitrobenzyl ester (MAP), with 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][4][8]-triazole hydrochloride. This is followed by deprotection steps, such as catalytic hydrogenation, to yield the final this compound molecule.[9] The synthesis often involves techniques like 1,3-dipolar cycloaddition to construct the heterocyclic ring systems.[10]

G cluster_synthesis High-Level Synthesis of this compound Carbapenem Precursor (MAP) Carbapenem Precursor (MAP) Condensation Condensation Carbapenem Precursor (MAP)->Condensation Thiol Intermediate Thiol Intermediate Thiol Intermediate->Condensation Protected this compound Protected this compound Condensation->Protected this compound Deprotection (Hydrogenation) Deprotection (Hydrogenation) Protected this compound->Deprotection (Hydrogenation) This compound This compound Deprotection (Hydrogenation)->this compound

Figure 1: High-level overview of a synthetic route to this compound.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][11] The carbapenem structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[8][12] This inactivation of PBPs leads to the disruption of cell wall integrity, resulting in cell lysis and bacterial death.[13] this compound has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[8]

G cluster_moa Mechanism of Action of this compound This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds and Inhibits Bacterial Cell->PBPs Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Figure 2: Simplified pathway of this compound's mechanism of action.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of clinically important pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

  • Method: Broth microdilution is a common method.

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Medium: Cation-adjusted Mueller-Hinton broth is generally used for non-fastidious bacteria.

  • Procedure: Serial twofold dilutions of this compound are prepared in microtiter plates. The bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Antibacterial Spectrum

The following table summarizes the in vitro activity of this compound against various bacterial isolates.

Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)
Gram-Negative Aerobes
Escherichia coli0.060.125
Klebsiella pneumoniae0.060.125
Pseudomonas aeruginosa132
Acinetobacter baumannii3264
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)≤1≤1
Streptococcus pneumoniae≤0.060.125
Anaerobes
Bacteroides fragilis group0.51
Prevotella spp.≤0.250.25
Fusobacterium nucleatum≤0.1250.125
Clostridium spp.0.038

Data compiled from multiple sources.

Pharmacokinetics

Experimental Protocol: Phase 1 Pharmacokinetic Study

Pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers in Phase 1, single- and multiple-ascending dose, randomized, placebo-controlled, double-blind studies.

  • Subjects: Healthy adult volunteers.

  • Design: Ascending single and multiple intravenous doses.

  • Drug Administration: this compound administered as an intravenous infusion over a specified period (e.g., 1 or 3 hours).

  • Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected.

  • Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, AUC, t1/2, and clearance.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers.

DoseCmax (mg/L)AUC (mg·h/L)t1/2 (h)
Single Dose (3-hour infusion)
250 mg5.43 ± 0.5518.0 ± 1.58~1.0-1.3
750 mgNot specifiedNot specified1.03 ± 0.03
1250 mg52.3 ± 18.2150 ± 35.91.31 ± 0.31
Multiple Dose (3-hour infusion, q8h)
250 mg5.71 ± 0.8918.4 ± 1.861.06 ± 0.07
1250 mg44.8 ± 9.08151 ± 22.41.63 ± 0.16

Data from a Phase 1 study in healthy adult subjects.

Clinical Efficacy and Safety

This compound has been evaluated in numerous clinical trials for the treatment of various infections.

Experimental Protocol: Randomized Controlled Trial for Lower Respiratory Tract Infections

A multicenter, randomized, parallel-controlled clinical trial can be designed to compare the efficacy and safety of this compound with a comparator antibiotic (e.g., meropenem) in the treatment of bacterial lower respiratory tract infections (LRTIs).

  • Study Design: Prospective, multicenter, randomized, parallel-controlled.

  • Patient Population: Hospitalized adult patients with a diagnosis of bacterial LRTI (e.g., community-acquired pneumonia, hospital-acquired pneumonia).

  • Inclusion Criteria: May include age ≥ 18 years, clinical signs and symptoms of LRTI, and radiological evidence of pneumonia.[17][18]

  • Exclusion Criteria: May include known hypersensitivity to β-lactams, severe renal impairment, or infection with a known resistant pathogen.[18]

  • Randomization: Patients are randomly assigned to receive either this compound or the comparator antibiotic at a 1:1 ratio.

  • Treatment: this compound (e.g., 300 mg every 12 h) or meropenem (e.g., 500 mg every 8 h) administered by intravenous infusion for a specified duration (e.g., 7 to 14 days).

  • Primary Endpoint: Clinical success rate at the test-of-cure visit, defined as the resolution of baseline signs and symptoms of the infection.

  • Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events, and all-cause mortality.

G cluster_trial Clinical Trial Workflow for this compound in LRTI Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Arm This compound Arm Randomization->this compound Arm Comparator Arm Comparator Arm Randomization->Comparator Arm Treatment Period Treatment Period This compound Arm->Treatment Period Comparator Arm->Treatment Period End of Treatment Assessment End of Treatment Assessment Treatment Period->End of Treatment Assessment Test-of-Cure Visit Test-of-Cure Visit End of Treatment Assessment->Test-of-Cure Visit Data Analysis Data Analysis Test-of-Cure Visit->Data Analysis

Figure 3: A generalized workflow for a randomized controlled trial of this compound.
Clinical Efficacy Summary

The following table summarizes the clinical efficacy of this compound in comparative clinical trials.

IndicationComparatorThis compound Clinical EfficacyComparator Clinical Efficacy
Lower Respiratory Tract InfectionsMeropenem92.65% (63/68)92.54% (62/67)
Urinary Tract InfectionsMeropenem96.88% (62/64)95.38% (62/65)
Complicated Intra-abdominal InfectionsImipenem/Cilastatin65.1% (28/43)67.5% (27/40)

Data compiled from multicenter, randomized, controlled clinical trials.[19][20]

Safety and Tolerability

This compound is generally well-tolerated. The most common drug-related adverse reactions reported in clinical trials include rash (2.2%) and gastrointestinal distress (1.5%).[19]

Conclusion

This compound represents a significant advancement in the carbapenem class of antibiotics. Its discovery and development were driven by the need for a potent, broad-spectrum agent with stability against DHP-I. With a well-characterized mechanism of action, a favorable pharmacokinetic profile, and proven clinical efficacy and safety, this compound remains a valuable therapeutic option for the treatment of a variety of serious bacterial infections. This technical guide provides a core foundation for understanding the key developmental and scientific aspects of this compound for researchers and professionals in the pharmaceutical sciences.

References

In-Vitro Antibacterial Spectrum of Biapenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of in-vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. Its stability against hydrolysis by human renal dehydropeptidase-I (DHP-I) obviates the need for co-administration with a DHP-I inhibitor. This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, detailing its activity through quantitative data, experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Data Presentation: In-Vitro Activity of this compound

The following tables summarize the in-vitro activity of this compound against a variety of clinically relevant bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested strains.

Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Staphylococcus aureus (Methicillin-susceptible)----
Streptococcus pneumoniae----
Streptococcus pyogenes----
Enterococcus faecalis----
Peptostreptococcus anaerobius10-0.58-16
Finegoldia magna-≤0.5 (max)-≤0.5
Parvimonas micra-≤0.5 (max)-≤0.5
Peptoniphilus harei-≤0.5 (max)-≤0.5

Data for some species were not available in a consolidated format in the searched literature.

Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Escherichia coli (ESBL-producing)30-0.1250.25
Klebsiella pneumoniae (ESBL-producing)30-0.060.06
Pseudomonas aeruginosa30-132
Acinetobacter baumannii30-3264
Enterobacteriaceae--0.03-1-
Bacteroides fragilis36--1
Bacteroides caccae---0.5
Bacteroides thetaiotaomicron---0.5
Bacteroides ovatus---1
Bacteroides vulgatus---1
Prevotella spp.---0.25
Fusobacterium nucleatum---0.125
Fusobacterium necrophorum---0.125
Clostridium perfringens---0.06
Clostridium difficile---8

Experimental Protocols: Antimicrobial Susceptibility Testing

The in-vitro activity of this compound is determined using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the use of multi-well microtiter plates containing serial dilutions of this compound in a liquid growth medium.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, with the turbidity adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.

  • Preparation of Antimicrobial-Containing Agar: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, similar to the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacteria on the agar surface.

Mandatory Visualization

Mechanism of Action of this compound

This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to failure of cell wall synthesis PBP_inactive Inactive PBP PBP->PBP_inactive Inactivated by This compound CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to UnstableCellWall Unstable Cell Wall UnstableCellWall->Lysis Results in PBP_inactive->Peptidoglycan Cannot catalyze

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Biapenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many species that produce β-lactamases.[1][2][3] Its structural features, particularly the 1β-methyl group, confer stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex relationships to support research and drug development efforts.

Mechanism of Action

Like other β-lactam antibiotics, this compound's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[2][6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4][8] By inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] this compound exhibits a strong affinity for PBP 2 in Escherichia coli and Pseudomonas aeruginosa, and PBP 1 in Staphylococcus aureus.[8]

cluster_bacterium Bacterial Cell This compound This compound Outer_Membrane Outer Membrane (Gram-Negative Bacteria) This compound->Outer_Membrane Penetration Porins Porin Channels Outer_Membrane->Porins Periplasmic_Space Periplasmic Space Porins->Periplasmic_Space PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP 2 in E. coli, P. aeruginosa; PBP 1 in S. aureus) Periplasmic_Space->PBPs Binding and Inactivation Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibition of Cross-linking Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Disruption Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound leading to bacterial cell death.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patient populations, demonstrating predictable and dose-proportional exposure.

Absorption and Distribution

Administered intravenously, this compound is widely distributed into various tissues and body fluids, including lung tissue, sputum, pleural effusion, and abdominal cavity fluid.[3][9]

ParameterValuePopulationReference
Volume of Distribution at steady state (Vss) 15.3 ± 4.69 L (1,000 mg dose) - 22.4 ± 8.55 L (250 mg dose)Healthy Adult Subjects[10]
Protein Binding <4% - 7%Healthy Volunteers[5][11]
Bile/Plasma Ratio (AUC) 0.30 - 0.38Patients with biliary drainage[12]
Metabolism and Excretion

This compound is primarily cleared from the body through urinary excretion.[13] Its stability to DHP-I means it is not significantly metabolized by this renal enzyme.[4][5]

ParameterValuePopulationReference
Plasma Elimination Half-Life (t1/2) ~1 hourHealthy Volunteers[5][10]
Plasma Clearance (CL) 8.73 ± 1.99 L/h (1,000 mg dose) - 14.2 ± 1.22 L/h (250 mg dose)Healthy Adult Subjects[10]
Urinary Excretion (% of dose) 14.2 ± 7.24% to 42.3 ± 8.33% (single dose)Healthy Adult Subjects[10]
Half-Life in End-Stage Renal Disease (without hemodialysis) 4.35 ± 1.30 hoursESRD Patients[14][15]
Half-Life in End-Stage Renal Disease (with hemodialysis) 1.16 ± 0.12 hours (during), 3.33 ± 0.91 hours (after)ESRD Patients[14][15]

Pharmacodynamic Properties

The pharmacodynamic profile of this compound is characterized by its potent in vitro activity against a broad range of pathogens and a demonstrable post-antibiotic effect.

In Vitro Activity

This compound has demonstrated potent activity against numerous Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are summarized below for key pathogens.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli 0.060.125[16]
Klebsiella pneumoniae 0.1250.25[17]
Pseudomonas aeruginosa 132[17]
Acinetobacter baumannii 3264[17]
Enterobacteriaceae (general) -0.03 - 1[1]
Bacteroides fragilis group -0.25 - 0.5[1][18]
Methicillin-Susceptible Staphylococcus aureus (MSSA) -0.06[18]
Post-Antibiotic Effect (PAE)

This compound exhibits a post-antibiotic effect, which is the suppression of bacterial growth after limited exposure to the antibiotic.[19][20] This effect is more pronounced against Gram-positive organisms (0.4-2.2 hours) and variable against Gram-negative organisms (0.0 to 1.4 hours).[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard agar dilution method is commonly employed to determine the MIC of this compound against various bacterial isolates.[18]

Start Start Prepare_Media Prepare Mueller-Hinton agar plates Start->Prepare_Media Incorporate_this compound Incorporate serial two-fold dilutions of this compound into the agar Prepare_Media->Incorporate_this compound Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 10^4 or 10^6 CFU/spot) Incorporate_this compound->Prepare_Inoculum Inoculate_Plates Inoculate the surface of each plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates under appropriate conditions (e.g., 35-37°C for 18-24 hours) Inoculate_Plates->Incubate Read_Results Determine the lowest concentration of this compound that completely inhibits visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic parameters of this compound are typically determined in healthy volunteers or patient populations through clinical studies.

Start Start Subject_Recruitment Recruit healthy volunteers or patients Start->Subject_Recruitment Drug_Administration Administer a single or multiple intravenous doses of this compound Subject_Recruitment->Drug_Administration Sample_Collection Collect serial blood and urine samples at predefined time points Drug_Administration->Sample_Collection Sample_Analysis Analyze this compound concentrations in plasma and urine using a validated method (e.g., HPLC-UV) Sample_Collection->Sample_Analysis PK_Modeling Perform pharmacokinetic analysis using compartmental or non-compartmental models Sample_Analysis->PK_Modeling Parameter_Calculation Calculate key parameters (Cmax, AUC, t1/2, CL, Vd) PK_Modeling->Parameter_Calculation End End Parameter_Calculation->End

Caption: Workflow for a clinical pharmacokinetic study of this compound.

Comparative Analysis with Other Carbapenems

This compound's activity is often compared to other carbapenems like imipenem and meropenem.

cluster_activity Antibacterial Activity cluster_properties Pharmacological Properties This compound This compound P_aeruginosa Pseudomonas aeruginosa This compound->P_aeruginosa More active than Imipenem [1, 9] Enterobacteriaceae Enterobacteriaceae This compound->Enterobacteriaceae As active or more active than Imipenem [1, 9] Anaerobes Anaerobes This compound->Anaerobes As potent as Imipenem [1] DHP_I_Stability Stability to DHP-I This compound->DHP_I_Stability High Coadministration Requires DHP-I Inhibitor This compound->Coadministration No Imipenem Imipenem MSSA Methicillin-Susceptible Staphylococcus aureus Imipenem->MSSA More active than this compound [9] Imipenem->DHP_I_Stability Low Imipenem->Coadministration Yes (Cilastatin) Meropenem Meropenem Meropenem->P_aeruginosa Similar to this compound [1] Meropenem->DHP_I_Stability High Meropenem->Coadministration No

Caption: Comparative profile of this compound, Imipenem, and Meropenem.

Conclusion

This compound is a potent carbapenem antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, stability to DHP-I, and good tissue penetration make it an important therapeutic option for a variety of serious bacterial infections. This guide provides a foundational understanding of its properties to aid in further research and clinical application.

References

An In-depth Technical Guide to the Molecular Binding Targets of Biapenem in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the molecular binding targets of this compound, presenting quantitative binding data, detailed experimental protocols for target identification and characterization, and visualizations of the key cellular pathways affected by its mechanism of action. Understanding the specific interactions between this compound and its PBP targets is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel antibacterial agents.

Introduction

This compound, a member of the carbapenem class of β-lactam antibiotics, is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway critical for bacterial viability and integrity.[2] The primary molecular targets of all β-lactam antibiotics are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the final steps of peptidoglycan synthesis.[3][4] By forming a stable acyl-enzyme complex with the active site serine of PBPs, this compound effectively blocks their enzymatic activity, leading to a weakened cell wall and subsequent cell lysis.[2] This guide delves into the specifics of this compound's interactions with its PBP targets across various bacterial species.

Molecular Binding Targets of this compound

The binding affinity of this compound to different PBPs varies among bacterial species, which contributes to its spectrum of activity. Generally, carbapenems, including this compound, exhibit a high affinity for multiple essential PBPs, which is a key factor in their potent bactericidal activity.[5]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of this compound to specific PBPs in key bacterial pathogens. The 50% inhibitory concentration (IC50) is a common measure of the potency of an inhibitor, representing the concentration of the drug required to inhibit 50% of the target enzyme's activity. The minimum inhibitory concentration (MIC90) represents the minimum concentration of the antibiotic required to inhibit the growth of 90% of a panel of bacterial isolates.

Table 1: IC50 Values of this compound for Penicillin-Binding Proteins (PBPs) in Klebsiella pneumoniae

PBP TargetIC50 (mg/L)
PBP1a/1b0.06
PBP2<0.0075
PBP30.12
PBP4<0.0075
PBP5/60.5

Data sourced from a study on PBP occupancy patterns in K. pneumoniae.[6]

Table 2: MIC90 Values of this compound Against Various Bacterial Species

Bacterial SpeciesMIC90 (mg/L)
Enterobacteriaceae0.03 - 1
Pseudomonas aeruginosa1
Anaerobic Bacteria (including Bacteroides fragilis)0.25

Data sourced from a comparative in vitro activity study.[1]

Qualitative Binding Affinity

In addition to quantitative data, several studies have described the qualitative binding profile of this compound:

  • Escherichia coli : this compound demonstrates a strong affinity for PBP2 and PBP4, and also binds effectively to PBP1a.[7]

  • Pseudomonas aeruginosa : Similar to its activity in E. coli, this compound binds most strongly to PBP2. It also shows a good affinity for PBP1b.[7]

  • Staphylococcus aureus : In this Gram-positive bacterium, this compound's primary target is PBP1.[7]

  • Streptococcus pneumoniae : Crystal structure analysis has revealed that this compound forms complexes with PBP1A and PBP2X.[8]

Signaling Pathways and Downstream Effects of PBP Inhibition

The inhibition of PBPs by this compound does not merely halt cell wall synthesis; it triggers a cascade of downstream cellular events and stress responses.

Futile Cycle of Cell Wall Synthesis and Degradation

Recent research has shown that β-lactam antibiotics, including carbapenems, can induce a toxic malfunctioning of the cell wall synthesis machinery.[9] Instead of simply blocking peptidoglycan synthesis, the inhibition of transpeptidase activity by this compound can lead to a futile cycle where the cell continues to synthesize and immediately degrade nascent peptidoglycan. This process is energetically costly and contributes significantly to the antibiotic's lethal effect.[9]

Futile_Cycle cluster_synthesis Cell Wall Synthesis cluster_crosslinking Cross-linking (Inhibited) cluster_degradation Degradation Lipid_II Lipid II Precursor PBP_GT PBP Glycosyltransferase Activity Lipid_II->PBP_GT Nascent_PG Nascent Peptidoglycan PBP_GT->Nascent_PG PBP_TP PBP Transpeptidase Activity Nascent_PG->PBP_TP This compound Inhibition Autolysins Autolysins Nascent_PG->Autolysins Nascent_PG->Autolysins Stimulation of Degradation Crosslinked_PG Cross-linked Peptidoglycan Degraded_PG Degraded Peptidoglycan Autolysins->Degraded_PG

Futile cycle of peptidoglycan synthesis and degradation induced by PBP inhibition.

Envelope Stress Response

Damage to the bacterial cell wall is a significant stressor that activates various envelope stress response (ESR) systems.[10] In Gram-negative bacteria like E. coli, the Cpx and Rcs two-component systems are key players in sensing and responding to perturbations in the cell envelope.[10] PBP inhibition can lead to the accumulation of peptidoglycan fragments or aberrant cell wall structures that are sensed by these systems, triggering a transcriptional response aimed at mitigating the damage.[10]

Experimental Protocols

The characterization of this compound's binding to PBPs relies on a variety of biochemical and microbiological techniques. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay with Fluorescent Penicillin

This assay is a common method to determine the affinity of an unlabeled β-lactam, such as this compound, for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to the active site of PBPs.

Materials:

  • Bacterial strain of interest

  • This compound

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Protocol:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in lysis buffer and lyse them using sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane fraction in PBS.

  • Competitive Binding Reaction:

    • Prepare a series of dilutions of this compound.

    • In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of this compound for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). Include a control with no this compound.

    • Add a fixed concentration of Bocillin-FL to each tube and incubate for a further period (e.g., 10 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin-FL binding against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescence signal.

PBP_Binding_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Grow Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Lyse Lyse Cells Harvest->Lyse Isolate Isolate Membranes Lyse->Isolate Incubate_this compound Incubate Membranes with this compound Dilutions Isolate->Incubate_this compound Add_BocillinFL Add Fluorescent Penicillin (Bocillin-FL) Incubate_this compound->Add_BocillinFL Incubate_BocillinFL Incubate Add_BocillinFL->Incubate_BocillinFL SDS_PAGE SDS-PAGE Separation Incubate_BocillinFL->SDS_PAGE Scan Fluorescence Scanning SDS_PAGE->Scan Quantify Quantify Band Intensity Scan->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Experimental workflow for a competitive PBP binding assay.

Conclusion

This compound's potent bactericidal activity is a direct result of its high affinity for and subsequent inactivation of multiple essential penicillin-binding proteins in a wide range of bacterial pathogens. This in-depth guide has provided a summary of the known molecular binding targets of this compound, presenting both quantitative and qualitative data on its PBP interactions. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers in the field of antibiotic development. A thorough understanding of the molecular interactions between this compound and its targets, as well as the downstream cellular consequences, is paramount for combating the growing threat of antibiotic resistance and for the rational design of future antimicrobial therapies. Further research to expand the quantitative binding data across a broader array of clinically relevant bacteria will continue to refine our understanding of this important carbapenem antibiotic.

References

Biapenem's Interaction with Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This technical guide provides an in-depth analysis of the molecular interactions between this compound and its primary targets, the penicillin-binding proteins (PBPs). It includes a summary of quantitative data on its binding affinities and antimicrobial efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial resistance and the development of new therapeutic agents.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The biosynthesis of peptidoglycan is a complex process catalyzed by a series of enzymes, with the final steps of cross-linking being mediated by penicillin-binding proteins (PBPs). This compound, a member of the carbapenem class of β-lactam antibiotics, effectively inhibits these crucial enzymes, leading to compromised cell wall integrity and subsequent bacterial cell death.[1][2] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.[3][4][5]

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the acylation of the active site serine residue of PBPs. This covalent modification inactivates the transpeptidase and carboxypeptidase functions of these enzymes, thereby inhibiting the cross-linking of peptidoglycan strands.[2] This disruption of cell wall synthesis triggers a cascade of events leading to cell lysis and bacterial death.

This compound exhibits a strong affinity for multiple essential PBPs in various bacterial species. In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP 2.[5] In Staphylococcus aureus, its primary target is PBP 1.[5] Furthermore, this compound shows a strong affinity for PBP 1a of E. coli and PBP 1b of P. aeruginosa.[5] This ability to target multiple PBPs contributes to its potent bactericidal activity.

Biapenem_Mechanism_of_Action cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Inactive_PBP Inactive PBP (Acylated) PBP->Inactive_PBP Acylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall Inactive_PBP->Weakened_Cell_Wall Inhibition of cross-linking Peptidoglycan_Precursors NAG NAM-pentapeptide Peptidoglycan_Precursors->PBP Substrate Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Osmotic Pressure

Caption: Mechanism of this compound's inhibition of bacterial cell wall synthesis.

Quantitative Data: PBP Binding Affinity and Antimicrobial Activity

The efficacy of this compound is quantified by its binding affinity to various PBPs, typically expressed as the 50% inhibitory concentration (IC50), and its antimicrobial activity, measured as the minimum inhibitory concentration (MIC) required to inhibit the visible growth of bacteria.

Penicillin-Binding Protein (PBP) Binding Affinity

While specific IC50 values for this compound against PBPs in many common pathogens are not extensively reported in publicly available literature, comparative studies and data from specific species provide valuable insights.

Table 1: IC50 (µg/mL) of this compound and Other Carbapenems Against PBPs of Klebsiella pneumoniae [6]

PBP TargetThis compoundDoripenemImipenemMeropenem
PBP1a/1b >0.50.030.030.12
PBP2 <0.0075<0.0075<0.0075<0.0075
PBP3 0.120.060.120.06
PBP4 <0.0075<0.0075<0.0075<0.0075
PBP5/6 >0.50.060.0150.12

Note: Data presented for K. pneumoniae ATCC 43816. Lower IC50 values indicate higher binding affinity.

Qualitative studies have demonstrated that this compound has a strong binding affinity for PBP4 in P. aeruginosa, followed by PBP 2, 1A, 3, and 1B.[7]

Minimum Inhibitory Concentration (MIC)

The MIC of this compound has been determined against a wide range of clinical isolates. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: this compound MIC50 and MIC90 (µg/mL) Against Gram-Negative Bacteria

OrganismMIC50MIC90Reference(s)
Enterobacteriaceae -0.03 - 1[3]
Escherichia coli -≤2[1]
Klebsiella pneumoniae 4-[8]
Klebsiella spp. -≤2[1]
Pseudomonas aeruginosa -1[3]
Pseudomonas aeruginosa -4[1]
Acinetobacter baumannii <0.030.25[9]
Bacteroides fragilis group -0.25[3]
Bacteroides fragilis group -0.5[1]

Table 3: this compound MIC50 and MIC90 (µg/mL) Against Gram-Positive Bacteria

OrganismMIC50MIC90Reference(s)
Methicillin-Susceptible Staphylococcus aureus (MSSA) -0.06[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10][11][12][13]

  • Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound of known concentration in an appropriate sterile solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture on a non-selective agar plate. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted this compound) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Biapenem_Stock Prepare this compound Stock Solution Start->Prepare_Biapenem_Stock Serial_Dilution Perform Serial Dilution in 96-well plate Prepare_Biapenem_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.
PBP Binding Affinity Assay using Fluorescent Penicillin (Bocillin-FL)

This competitive binding assay is used to determine the IC50 of this compound for specific PBPs.

  • Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

  • Competitive Binding: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared cell membranes with varying concentrations of this compound for a predetermined time to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each tube and incubate to label the PBPs that are not bound by this compound.

  • Termination of Reaction: Stop the labeling reaction by adding a saturating concentration of a non-fluorescent penicillin or by adding SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15][16][17]

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Densitometry and IC50 Calculation: Quantify the fluorescence intensity of each PBP band using densitometry software. The IC50 is the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound).

PBP_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Bacterial Cell Membranes Start->Prepare_Membranes Competitive_Binding Incubate Membranes with varying this compound concentrations Prepare_Membranes->Competitive_Binding Fluorescent_Labeling Add Bocillin-FL to label unbound PBPs Competitive_Binding->Fluorescent_Labeling Terminate_Reaction Terminate Labeling Reaction Fluorescent_Labeling->Terminate_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Terminate_Reaction->SDS_PAGE Fluorescence_Scan Visualize Labeled PBPs with Fluorescence Scanner SDS_PAGE->Fluorescence_Scan Analyze_Data Quantify Band Intensity and Calculate IC50 Fluorescence_Scan->Analyze_Data End End Analyze_Data->End

Caption: Workflow for PBP binding affinity assay.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, which can compromise its clinical efficacy.

  • Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases, is a major mechanism of resistance. These enzymes can hydrolyze the β-lactam ring of this compound, rendering it inactive.

  • Reduced Permeability: In Gram-negative bacteria, the entry of this compound into the periplasmic space is mediated by outer membrane porin channels, such as OprD in P. aeruginosa.[18] Downregulation or mutations in these porins can significantly reduce the intracellular concentration of the drug, leading to resistance.

  • Efflux Pumps: Active efflux systems can pump this compound out of the bacterial cell, preventing it from reaching its PBP targets.

Resistance_Mechanisms cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Biapenem_ext This compound (extracellular) Porin Porin (e.g., OprD) Biapenem_ext->Porin Entry Biapenem_peri This compound (periplasmic) Porin->Biapenem_peri Efflux_Pump Efflux Pump Efflux_Pump->Biapenem_ext Biapenem_peri->Efflux_Pump Efflux Carbapenemase Carbapenemase Biapenem_peri->Carbapenemase Hydrolysis PBP PBP Biapenem_peri->PBP Target Binding Inactive_this compound Inactive_this compound Carbapenemase->Inactive_this compound Inactive This compound

Caption: Mechanisms of bacterial resistance to this compound.

Conclusion

This compound remains a potent antimicrobial agent due to its high affinity for essential PBPs and its broad spectrum of activity. A thorough understanding of its mechanism of action, coupled with quantitative data on its efficacy and detailed knowledge of resistance mechanisms, is crucial for its effective clinical use and for the development of next-generation carbapenems. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing detailed methodologies for further investigation into the intricate interactions between this compound and the bacterial cell wall synthesis machinery.

References

A Deep Dive into the Foundational Research of Biapenem's C2 Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding the C2 side chain of Biapenem, a broad-spectrum carbapenem antibiotic. We will explore its unique structure, the pivotal role it plays in the drug's mechanism of action, its structure-activity relationship, and its impact on antibacterial efficacy and stability. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex relationships through diagrams.

Introduction to this compound and its C2 Side Chain

This compound is a parenteral carbapenem antibiotic renowned for its wide-ranging antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] A key feature contributing to its potent activity and stability is its unique C2 side chain, a σ-symmetric (6,7-dihydro-5H-pyrazolo[1,2-a][1][2][3]triazolium-6-yl)thio group.[1] This distinct chemical moiety is central to this compound's interaction with its bacterial targets and its resistance to degradation by certain bacterial enzymes. The presence of a quaternary ammonium cation center in the side chain is crucial for its permeability across the outer membrane of bacteria like Pseudomonas aeruginosa.[4]

Mechanism of Action: The Role of the C2 Side Chain in PBP Inhibition

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] The C2 side chain of this compound plays a critical role in its high-affinity binding to these proteins.

Crystal structure analyses of this compound complexed with PBPs from Streptococcus pneumoniae (PBP 2X and PBP 1A) have revealed that the C2 side chain engages in crucial hydrophobic interactions with conserved tryptophan (Trp) and threonine (Thr) residues within the active site of these enzymes.[1] Specifically, these interactions occur with Trp374 and Thr526 in PBP 2X, and Trp411 and Thr543 in PBP 1A.[1] These hydrophobic interactions are a common feature among carbapenems and are vital for the effective binding and subsequent inactivation of PBPs.[1]

Below is a diagram illustrating the mechanism of PBP inhibition by this compound, highlighting the role of the C2 side chain.

PBP_Inhibition cluster_0 Bacterial Periplasm cluster_1 Key Interactions at PBP Active Site This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binding to active site Biapenem_PBP Acylated this compound-PBP Complex (Inactive) PBP->Biapenem_PBP Inhibition of Peptidoglycan Synthesis C2_Side_Chain This compound C2 Side Chain Hydrophobic_Pocket Hydrophobic Pocket (Trp, Thr residues) Beta_Lactam_Ring β-lactam Ring Serine Active Site Serine Cell_Lysis Bacterial Cell Lysis Biapenem_PBP->Cell_Lysis Leads to C2_Side_Chain->Hydrophobic_Pocket Hydrophobic Interactions Beta_Lactam_Ring->Serine Acylation

Mechanism of PBP Inhibition by this compound

Structure-Activity Relationship (SAR)

The structure of the C2 side chain is a critical determinant of a carbapenem's antibacterial spectrum and potency. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact efficacy against different bacterial species.

For instance, the basicity of the C2 side chain influences activity against Haemophilus influenzae. Carbapenems with strongly basic C2 side chains, such as imipenem, exhibit lower activity against this bacterium compared to those with weakly basic or neutral side chains like meropenem.[2] this compound's unique bicyclic triazolium system contributes to its broad spectrum of activity.[4][7]

The logical flow of SAR studies for this compound's C2 side chain can be visualized as follows:

SAR_Logic Start Identify Lead Compound (Carbapenem Scaffold) Modify_C2 Synthesize Analogs with Modified C2 Side Chains Start->Modify_C2 Test_Activity Evaluate Antibacterial Activity (e.g., MIC) Modify_C2->Test_Activity Test_Stability Assess Stability (e.g., to DHP-I, β-lactamases) Modify_C2->Test_Stability Analyze_Data Analyze SAR Data Test_Activity->Analyze_Data Test_Stability->Analyze_Data Optimize Optimize for Potency, Spectrum, and Stability Analyze_Data->Optimize

Logical Flow of SAR Studies

Quantitative Data on this compound's Activity and Stability

The following tables summarize key quantitative data regarding this compound's antibacterial activity and its stability against enzymatic degradation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coliVaries by strain[8]
Pseudomonas aeruginosaVaries by strain[4][8]
Staphylococcus aureusVaries by strain[8]
Haemophilus influenzaeVaries by strain[2]
Anaerobic bacteriaGenerally potent[4]

Note: Specific MIC values are highly dependent on the bacterial strain and the testing methodology.

Table 2: Stability of Carbapenems against Hydrolysis by Renal Dehydropeptidase-I (DHP-I).

CarbapenemResidual Activity (%) after 4h incubation with human DHP-IReference
This compound (LJC 10627) 95.6 [9]
Meropenem28.7[9]
Panipenem4.3[9]
Imipenem0.1[9]

Table 3: Binding Affinity of Carbapenems to Penicillin-Binding Proteins (PBPs).

CarbapenemTarget PBP(s) with Strongest AffinityBacterial SpeciesReference
This compound PBP 2, PBP 1aEscherichia coli[8]
This compound PBP 2, PBP 1bPseudomonas aeruginosa[8]
This compound PBP 1Staphylococcus aureus[8]
ImipenemPBP 2E. coli, P. aeruginosa[8]
MeropenemPBP 2E. coli, P. aeruginosa[8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the foundational research of this compound.

Synthesis of this compound's C2 Side Chain Intermediate

The synthesis of the key intermediate for this compound's C2 side chain, 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][1][2][3]triazole hydrochloride, can be achieved through various synthetic routes. One described method involves a multi-step synthesis starting from hydrazine hydrate and ethyl formate. The general steps are outlined in a patent and involve the formation of diformyl hydrazine, followed by a series of reactions including allylation, bromination, cyclization, thioacetylation, hydrolysis, oxidation, and final cyclization and reduction steps.[10] Due to the complexity and proprietary nature of specific industrial syntheses, a detailed, reproducible protocol from publicly available literature is challenging to consolidate. However, a generalized workflow is presented below.

Synthesis_Workflow Start Starting Materials (e.g., Hydrazine hydrate, Ethyl formate) Step1 Formation of Diformyl Hydrazine Start->Step1 Step2 Allylation Step1->Step2 Step3 Bromination Step2->Step3 Step4 Cyclization to form Pyrazole Ring Step3->Step4 Step5 Introduction of Thiol Group Step4->Step5 Step6 Formation of Triazole Ring Step5->Step6 Step7 Final Reduction/Purification Step6->Step7 End C2 Side Chain Intermediate Step7->End

Generalized Synthetic Workflow for C2 Side Chain
Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: this compound is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

PBP Binding Assay

The affinity of this compound for various PBPs can be assessed using a competitive binding assay.

Protocol:

  • Preparation of Bacterial Membranes: Bacterial cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competitive Inhibition: The membrane preparations are incubated with various concentrations of this compound.

  • Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This label will bind to any PBPs that have not been inhibited by this compound.[11]

  • SDS-PAGE and Fluorescence Detection: The proteins in the membrane preparations are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned for fluorescence to visualize the labeled PBPs.

  • Analysis: The concentration of this compound required to inhibit the binding of the fluorescent label to a specific PBP by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Conclusion

The C2 side chain of this compound is a masterfully designed chemical entity that is fundamental to its potent and broad-spectrum antibacterial activity. Its unique structure facilitates high-affinity binding to bacterial PBPs through specific hydrophobic interactions, leading to the effective inhibition of cell wall synthesis. Furthermore, this side chain contributes to the stability of this compound against hydrolysis by renal DHP-I, a significant advantage over earlier carbapenems. The foundational research into this compound's C2 side chain exemplifies the power of structure-activity relationship studies in modern drug development and provides a solid framework for the design of future antimicrobial agents.

References

Preliminary Studies on the Resistance Profile of Biapenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Like other carbapenems, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3] This disruption leads to cell lysis and bacterial death. This compound has demonstrated stability against many beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[3] However, the emergence of resistance to carbapenems, including this compound, is a growing public health concern. This guide provides a technical overview of the preliminary studies on the resistance profile of this compound, focusing on the primary molecular mechanisms of resistance, experimental protocols for their identification, and quantitative data on its in vitro activity.

Core Resistance Mechanisms

The primary mechanisms of resistance to this compound, consistent with other carbapenems, can be categorized into four main groups: enzymatic degradation, alteration of target sites, active efflux of the antibiotic, and reduced permeability of the outer membrane.

Enzymatic Degradation

The most significant mechanism of carbapenem resistance is the production of carbapenem-hydrolyzing β-lactamases, commonly known as carbapenemases. These enzymes can inactivate this compound by hydrolyzing the β-lactam ring.[2] Carbapenemases are classified into three Ambler classes:

  • Class A: Serine-β-lactamases, with Klebsiella pneumoniae carbapenemase (KPC) being a prominent example.[4]

  • Class B: Metallo-β-lactamases (MBLs), which require zinc ions for their activity. Examples include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[5][6]

  • Class D: Oxacillinases (OXA-type carbapenemases), which are frequently found in Acinetobacter baumannii.[2][7][8]

Target Site Modification

Resistance can also arise from alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of this compound. These modifications, often resulting from point mutations in the genes encoding PBPs, can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[3]

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[9] Overexpression of these pumps can lead to reduced susceptibility to this compound. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance. Key examples include:

  • MexAB-OprM in Pseudomonas aeruginosa[10][11]

  • AdeABC in Acinetobacter baumannii[12][13][14]

Reduced Permeability via Porin Loss

In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane protein channels called porins. A reduction in the expression or a mutational inactivation of these porins can significantly decrease the influx of this compound, leading to resistance, often in conjunction with other resistance mechanisms.[9] A critical porin for carbapenem entry in Pseudomonas aeruginosa is OprD .[9][15]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of bacterial isolates, including those with known resistance mechanisms. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of this compound and Other Carbapenems against Various Bacterial Species

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound≤0.06 - 0.50.030.06
Imipenem≤0.12 - 10.250.5
Meropenem≤0.03 - 0.250.030.06
Klebsiella pneumoniae This compound≤0.06 - 10.060.25
Imipenem≤0.12 - 20.251
Meropenem≤0.03 - 0.50.060.125
Pseudomonas aeruginosa This compound0.5 - 32416
Imipenem1 - >64432
Meropenem≤0.06 - >32116
Acinetobacter baumannii This compound0.5 - 64832
Imipenem1 - >64832
Meropenem0.5 - >64832
Bacteroides fragilis This compound≤0.06 - 20.120.5
Imipenem≤0.06 - 80.120.5
Meropenem≤0.03 - 40.060.25

Data compiled from publicly available studies.

Table 2: this compound Activity against ESBL-Producing Enterobacteriaceae and Multidrug-Resistant (MDR) Gram-Negative Bacilli

OrganismResistance ProfileThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
E. coliESBL-producing0.060.06
K. pneumoniaeESBL-producing0.1250.25
P. aeruginosaMDR132
A. baumanniiMDR3264

Data adapted from a study on clinical isolates from Siriraj Hospital.[13]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the resistance profile of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method to determine the in vitro susceptibility of a bacterium to an antimicrobial agent.

a. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a high concentration (e.g., 1280 µg/mL).

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube with sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Phenotypic Detection of Carbapenemase Production

The Modified Hodge Test (MHT) or Carba NP test can be used for the phenotypic detection of carbapenemase activity.

Molecular Characterization of Resistance Genes

Polymerase Chain Reaction (PCR) is used to detect the presence of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-40, etc.).

Analysis of Efflux Pump Expression by Quantitative Real-Time PCR (qRT-PCR)

This method quantifies the expression level of genes encoding efflux pump components.

a. RNA Extraction and cDNA Synthesis:

  • Culture the bacterial isolate to the mid-logarithmic growth phase.

  • Extract total RNA from the bacterial cells using a commercial RNA purification kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

b. qRT-PCR:

  • Perform qRT-PCR using primers specific for the target efflux pump genes (e.g., adeB for AdeABC in A. baumannii) and a housekeeping gene for normalization (e.g., 16S rRNA).

  • The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in the test isolate to a susceptible control strain.[3][16][17][18]

Analysis of Porin Expression by Western Blot

This technique is used to detect the presence and relative abundance of outer membrane porins like OprD.

a. Outer Membrane Protein (OMP) Extraction:

  • Grow the bacterial culture and harvest the cells.

  • Lyse the cells and isolate the outer membrane fraction through differential centrifugation.

b. SDS-PAGE and Western Blotting:

  • Separate the OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific to the porin of interest (e.g., anti-OprD).[19]

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate. The absence or reduced intensity of a band in a resistant isolate compared to a susceptible control indicates porin loss or reduced expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound resistance and a general workflow for identifying these resistance mechanisms.

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_proteomics Proteomic Analysis cluster_interpretation Interpretation of Mechanisms A Clinical Isolate with This compound Resistance B MIC Determination (Broth Microdilution) A->B C Carbapenemase Production Test (e.g., MHT, Carba NP) B->C E qRT-PCR for Efflux Pump Gene Expression (e.g., adeB, mexB) B->E F Sequencing of Porin Genes (e.g., oprD) B->F D PCR for Carbapenemase Genes (blaKPC, blaNDM, blaOXA, etc.) C->D If positive H Enzymatic Degradation D->H K Combined Mechanisms D->K I Efflux Pump Overexpression E->I E->K G Western Blot for Porin Expression (e.g., OprD) F->G J Porin Loss G->J G->K adeabc_regulation cluster_membrane Bacterial Membranes cluster_pump AdeABC Efflux Pump cluster_regulation Two-Component System IM Inner Membrane OM Outer Membrane Periplasm Periplasm AdeA AdeA (MFP) AdeB AdeB (RND Transporter) AdeC AdeC (OMF) Biapenem_out This compound AdeB->Biapenem_out AdeS AdeS (Sensor Kinase) AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates AdeR->AdeA Upregulates Transcription AdeR->AdeB Upregulates Transcription AdeR->AdeC Upregulates Transcription Biapenem_in This compound Biapenem_in->AdeB Efflux Signal Stress Signal (e.g., Antibiotic) Signal->AdeS Activates mexab_oprm_regulation cluster_operon mexAB-oprM Operon cluster_regulators Transcriptional Regulators mexA mexA Efflux_pump MexAB-OprM Efflux Pump mexA->Efflux_pump Protein Components mexB mexB mexB->Efflux_pump Protein Components oprM oprM oprM->Efflux_pump Protein Components MexR MexR (Local Repressor) MexR->mexA Represses MexR->mexB Represses MexR->oprM Represses NalC NalC (Repressor) NalC->mexA Represses NalC->mexB Represses NalC->oprM Represses NalD NalD (Repressor) NalD->mexA Represses NalD->mexB Represses NalD->oprM Represses This compound This compound (or other substrates) This compound->Efflux_pump Substrate for Efflux

References

Methodological & Application

Application Notes and Protocols for Biapenem MIC Testing via Standard Agar Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Standard Agar Dilution Procedure for Biapenem Minimum Inhibitory Concentration (MIC) Testing

Audience: Researchers, scientists, and drug development professionals.

Date of Compilation: December 14, 2025

Introduction

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This document provides a detailed protocol for performing agar dilution susceptibility testing for this compound, a broad-spectrum carbapenem antibiotic. The procedures outlined are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods for antimicrobial susceptibility testing.[1][2][3] While this compound-specific agar dilution quality control ranges are not prominently listed in current CLSI or EUCAST documents, this protocol details the standardized procedure that is applicable.

Principle of the Method

The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[4][5]

Data Presentation

Table 1: Materials and Reagents
ComponentSpecificationNotes
This compound Analytical StandardPowder formStore as recommended by the manufacturer.
Solvent for Stock SolutionPhosphate-Buffered Saline (PBS), pH 7.2Sterile water can also be used; filter-sterilize after preparation.
Growth MediumMueller-Hinton Agar (MHA)Must be of a quality that supports the growth of the test organisms.
Inoculum BrothTryptic Soy Broth or other suitable brothFor preparing the standardized inoculum.
Saline0.85% NaCl, sterileFor adjusting inoculum turbidity.
Quality Control (QC) StrainsSee Table 2To be included with each test run.
Table 2: Recommended Quality Control (QC) Strains
QC StrainATCC Number
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212

Experimental Protocols

Preparation of this compound Stock Solution
  • Aseptically weigh the required amount of this compound analytical standard powder.

  • Dissolve the powder in sterile Phosphate-Buffered Saline (PBS) at pH 7.2 to create a high-concentration stock solution (e.g., 1280 µg/mL). If using sterile water, ensure the solution is passed through a 0.22 µm filter for sterilization.

  • Vortex until the powder is completely dissolved.

  • Store the stock solution in sterile aliquots at -70°C or as recommended by the manufacturer until use. Avoid repeated freeze-thaw cycles.

Preparation of Antimicrobial-Containing Agar Plates
  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent heat degradation of the antibiotic and to ensure it remains liquid.

  • Prepare serial twofold dilutions of the this compound stock solution in a suitable sterile diluent to create a range of working solutions.

  • Add 1 part of each this compound working solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations in the agar plates. Ensure thorough mixing by inverting the tube several times, avoiding the formation of bubbles.

  • Pour the antibiotic-containing agar into sterile, flat-bottomed Petri dishes to a uniform depth of 3-4 mm.

  • Include a growth control plate containing no antibiotic in each test run.

  • Allow the agar to solidify at room temperature on a level surface.

  • Dry the plates prior to inoculation to remove excess surface moisture. The plates can be stored at 2-8°C for a limited time before use.

Preparation of Inoculum
  • From a pure, 18-24 hour culture , select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • The final inoculum concentration for spotting onto the agar plates should be approximately 1 x 10⁴ CFU per spot.

Inoculation of Agar Plates
  • Use a multipoint inoculator (replicator) to transfer a standardized volume of each bacterial suspension to the surface of the agar plates.

  • Inoculate the plates starting from the lowest to the highest antibiotic concentration to minimize carryover.

  • The final inoculum on the agar surface should be approximately 10⁴ CFU/spot.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation
  • Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an inverted position.

  • Incubation should be in ambient air .

Reading and Interpretation of Results
  • After incubation , examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or one or two isolated colonies at the inoculation spot should be disregarded.

  • The growth control plate must show confluent growth for the results to be valid.

  • The MICs of the QC strains should fall within the established acceptable ranges.

Visualization of Experimental Workflow

Biapenem_Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock_prep Prepare this compound Stock Solution agar_prep Prepare MHA Plates with Serial this compound Dilutions stock_prep->agar_prep Add to molten agar inoculation Inoculate Plates (10^4 CFU/spot) agar_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation reading Read Plates for Visible Growth incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Workflow for this compound MIC determination by agar dilution.

Signaling Pathway/Logical Relationship Diagram

MIC_Interpretation_Logic start Observe Growth on Antibiotic Plate growth_present Growth Present start->growth_present growth_absent Growth Absent (Inhibition) start->growth_absent not_mic Concentration < MIC growth_present->not_mic is_mic Concentration ≥ MIC growth_absent->is_mic mic_endpoint MIC is the lowest concentration with no visible growth is_mic->mic_endpoint

Caption: Logic for determining the MIC endpoint.

References

Application Notes and Protocols: Efficacy of Biapenem in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of biapenem in a murine model of sepsis, specifically the cecal ligation and puncture (CLP) model. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model that mimics the pathophysiology of human polymicrobial sepsis.[1][2][3] this compound, a broad-spectrum carbapenem antibiotic, has demonstrated significant efficacy in reducing mortality and ameliorating key pathological features of sepsis in this model.[4][5] Beyond its bactericidal activity, this compound has been shown to modulate the host inflammatory response, notably by suppressing the release of the late-phase inflammatory mediator, High Mobility Group Box 1 (HMGB1).[4][5]

Key Findings on this compound Efficacy in Murine Sepsis

A pivotal study investigating the effects of this compound in a CLP-induced murine sepsis model revealed several key benefits of the treatment. This compound administration significantly improved survival rates and attenuated the systemic inflammatory response. The quantitative data from this study are summarized in the tables below.

Table 1: Effect of this compound on Survival and HMGB1 Release in CLP-Induced Sepsis
Treatment GroupDosage (in vivo)Mortality ReductionHMGB1 Release Suppression (in vivo)
This compound (BIPM)0.37 to 1.1 mg/kgup to 50%up to 54%

Data extracted from a study by Choi et al. (2021).[4][5]

Table 2: Effect of this compound on Vascular Integrity in CLP-Induced Sepsis
Treatment GroupHyperpermeability InhibitionReduction in HMGB1-mediated Vascular Disruption
This compound (BIPM)up to 59%up to 62%

Data extracted from a study by Choi et al. (2021).[4][5]

Experimental Protocols

This section provides detailed methodologies for establishing a murine sepsis model and assessing the therapeutic efficacy of this compound.

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice through CLP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic solution (e.g., ketamine/xylazine cocktail)

  • Betadine or other surgical antiseptic

  • 70% ethanol

  • Sterile surgical instruments (scalpel, scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • 21-gauge needle

  • Pre-warmed (37°C) sterile 0.9% saline solution

  • Heating pad or lamp

Procedure:

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with betadine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum distal to the ileocecal valve with a 4-0 silk suture. The ligation length can be varied to modulate the severity of sepsis. A common practice is to ligate 50% of the cecum.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. Ensure the needle passes completely through the cecum.

  • Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Cecum Repositioning: Carefully return the cecum to the peritoneal cavity.

  • Closure: Close the peritoneal wall and the skin with sutures.

  • Fluid Resuscitation: Immediately following surgery, administer 1 ml of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[1]

  • Post-operative Care: Place the mouse on a heating pad or under a heat lamp to maintain body temperature during recovery from anesthesia. Provide easy access to food and water. Monitor the animals closely for signs of distress.

This compound Administration Protocol

Materials:

  • This compound for injection

  • Sterile 0.9% saline or other appropriate vehicle

  • Syringes and needles for administration

Procedure:

  • Reconstitution: Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration.

  • Dosage Preparation: Prepare the final injection solution by diluting the this compound stock in sterile saline to achieve the target dose (e.g., 0.37 to 1.1 mg/kg body weight).

  • Administration: Administer the this compound solution to the septic mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The timing of the first dose and the frequency of administration should be determined based on the experimental design. For example, treatment can be initiated at a set time point post-CLP surgery (e.g., 6 hours) and repeated every 12 or 24 hours.

Measurement of HMGB1 Levels in Serum

Materials:

  • Mouse HMGB1 ELISA Kit (commercially available kits provide validated reagents and protocols)

  • Blood collection supplies (e.g., microtainer tubes)

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Collection: At the desired time point post-CLP and treatment, collect blood from the mice via cardiac puncture or another appropriate method.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • ELISA Assay: Perform the HMGB1 ELISA according to the manufacturer's protocol.[6][7][8] This typically involves:

    • Adding standards and serum samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of HMGB1 in the serum samples by comparing their absorbance values to the standard curve.

Assessment of Vascular Permeability (Evans Blue Dye Assay)

This assay measures the extravasation of Evans blue dye, which binds to albumin, as an indicator of increased vascular permeability.

Materials:

  • Evans blue dye solution (e.g., 2% in sterile saline)

  • Formamide

  • Spectrophotometer or microplate reader

Procedure:

  • Dye Injection: At the desired time point, inject a known concentration and volume of Evans blue dye solution intravenously into the tail vein of the mouse.

  • Circulation: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).

  • Tissue Harvesting: Euthanize the mouse and perfuse the circulatory system with saline to remove intravascular dye. Harvest the organs of interest (e.g., lungs, liver).

  • Dye Extraction: Weigh the harvested tissues and incubate them in formamide to extract the extravasated Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer.[4]

  • Data Analysis: Calculate the amount of Evans blue dye per gram of tissue to quantify vascular permeability.

Visualizations

Experimental Workflow

G cluster_0 Sepsis Induction cluster_1 Treatment cluster_2 Outcome Assessment Sepsis_Induction Cecal Ligation and Puncture (CLP) Surgery Treatment This compound Administration (e.g., 0.37-1.1 mg/kg) Sepsis_Induction->Treatment Survival Survival Monitoring Treatment->Survival HMGB1 HMGB1 Measurement (ELISA) Treatment->HMGB1 Permeability Vascular Permeability Assay (Evans Blue) Treatment->Permeability

Caption: Experimental workflow for evaluating this compound in a murine sepsis model.

Proposed Signaling Pathway of this compound in Sepsis

G Sepsis Sepsis (CLP) HMGB1 HMGB1 Release Sepsis->HMGB1 Vascular_Disruption Vascular Disruption & Hyperpermeability HMGB1->Vascular_Disruption Organ_Injury Organ Injury & Mortality Vascular_Disruption->Organ_Injury This compound This compound This compound->HMGB1 Inhibits This compound->Vascular_Disruption Reduces

Caption: Proposed mechanism of this compound's protective effects in sepsis.

References

Application of Biapenem in the Treatment of Ventilator-Associated Pneumonia: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventilator-associated pneumonia (VAP) is a significant cause of morbidity and mortality in critically ill patients undergoing mechanical ventilation. The emergence of multidrug-resistant (MDR) pathogens presents a considerable challenge to effective treatment. Biapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many MDR strains. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in the context of VAP, summarizing key data and experimental methodologies.

Clinical Application Notes

While large-scale clinical trials specifically for this compound in VAP are limited, data from studies on related infections such as nursing and healthcare-associated pneumonia (NHCAP) and lower respiratory tract infections (LRTIs), along with pharmacokinetic/pharmacodynamic (PK/PD) modeling in critically ill patients, provide valuable insights into its potential application.[1][2][3]

Dosage and Administration in Critically Ill Patients

The pharmacokinetics of this compound can be altered in critically ill patients.[4][5][6][7] Standard dosing regimens may not be sufficient to achieve optimal therapeutic targets, especially for less susceptible pathogens. Prolonged infusion times are often recommended to maximize the time the drug concentration remains above the minimum inhibitory concentration (MIC).

Table 1: Pharmacokinetic Parameters of this compound in Critically Ill Patients

ParameterValuePatient PopulationReference
Mean Peak Concentration (Cmax) 28.7 mg/LCritically ill adults (600 mg, 3-hour infusion)[4]
Mean Trough Concentration (Ctrough) 3.56 mg/LCritically ill adults (600 mg, 3-hour infusion)[4]
Mean Half-life (T1/2) 2.94 hoursCritically ill adults[4]
Mean Volume of Distribution (Vd) 16.33 LCritically ill adults[4]
Drug Clearance (CVVHDF) 1.28 ± 0.14 L/hCritically ill patients on CVVHDF[5]
Non-CVVHDF Clearance 9.05 ± 4.05 L/hCritically ill patients on CVVHDF[5]

Clinical Efficacy

A study on NHCAP, a condition with overlapping microbiology with VAP, demonstrated high efficacy rates for this compound.

Table 2: Clinical Efficacy of this compound in Nursing and Healthcare-Associated Pneumonia (NHCAP)

Patient GroupNumber of PatientsEfficacy Rate (%)
NHCAP Group B 5286.5
NHCAP Group C 5184.3
Overall 10385.4

A meta-analysis of randomized controlled trials concluded that this compound is as effective and safe as imipenem/cilastatin or meropenem for treating LRTIs.[1][2]

Microbial Susceptibility

This compound exhibits broad-spectrum activity against common VAP pathogens. However, resistance, particularly among non-fermenting Gram-negative bacilli, is a concern. Continuous surveillance of local susceptibility patterns is crucial.

Table 3: In Vitro Activity of this compound Against Key VAP Pathogens (MIC50/MIC90 in mg/L)

OrganismThis compound MIC50This compound MIC90Meropenem MIC50Meropenem MIC90Imipenem MIC50Imipenem MIC90Reference
Pseudomonas aeruginosa 86416648128[8]
Acinetobacter baumannii 326432643264[9]
Klebsiella pneumoniae 0.5160.5320.532[10][11]

Experimental Protocols

1. Murine Model of Ventilator-Associated Pneumonia

This protocol describes the induction of VAP in mice to evaluate the in vivo efficacy of this compound.[12][13][14][15]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6, 8-10 weeks old)

  • Anesthesia: Ketamine/Xylazine or Isoflurane

  • Bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae) cultured to mid-log phase

  • Sterile phosphate-buffered saline (PBS)

  • Micropipette and sterile tips

  • Suspension apparatus (e.g., string or dental floss)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.

    • Centrifuge the bacterial suspension, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/50 µL). The optimal inoculum should be determined empirically to establish a lethal dose 100 (LD100).[15]

  • Anesthesia:

    • Anesthetize the mouse using either injectable (Ketamine/Xylazine) or inhalational (Isoflurane) anesthetics according to approved institutional protocols.

  • Inoculation:

    • Suspend the anesthetized mouse by its upper incisors on a string, allowing the body to hang vertically.[12][13]

    • Gently pull the tongue to the side to expose the oropharynx.

    • Using a micropipette, carefully instill 50 µL of the bacterial suspension into the oropharynx.[12][13][14]

    • The mouse will reflexively aspirate the inoculum into the lungs, which can often be confirmed by a faint crackling sound.[12][13]

  • Post-Inoculation Monitoring and Treatment:

    • Allow the mouse to recover from anesthesia in a clean cage.

    • At a predetermined time post-infection (e.g., 12 hours), administer this compound or a control substance (e.g., saline) via the desired route (e.g., intraperitoneal injection). A typical dose used in a murine model is 100 mg/kg every 12 hours.[16]

    • Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

  • Outcome Assessment:

    • At a specified endpoint (e.g., 24 hours post-infection), euthanize a subset of mice.

    • Aseptically harvest the lungs and blood for bacterial quantification (colony-forming unit counts).

    • Perform histopathological analysis of lung tissue to assess inflammation, neutrophil infiltration, and hemorrhage.[16]

2. In Vitro Susceptibility Testing

Standardized methods should be used to determine the MIC of this compound against clinical isolates from VAP patients.

Method: Broth microdilution or agar dilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure (Broth Microdilution):

  • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Visualizations

Mechanism of Action and Inflammatory Response

This compound, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In VAP, the host immune response to bacterial pathogens involves the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. These pathways lead to the production of pro-inflammatory cytokines and chemokines, contributing to lung inflammation.

G cluster_pathogen Bacterial Pathogen in Alveoli cluster_this compound This compound Action cluster_immune Host Immune Response Pathogen P. aeruginosa / A. baumannii / K. pneumoniae TLR Toll-like Receptors (TLRs) Pathogen->TLR Activates This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to NFkB NF-κB Pathway TLR->NFkB JNK JNK Pathway TLR->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription JNK->Cytokines Induces Transcription Inflammation Lung Inflammation Cytokines->Inflammation

Caption: Mechanism of this compound action and host inflammatory response in VAP.

Experimental Workflow for a VAP Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a murine model of VAP.

G cluster_setup Study Setup cluster_induction VAP Induction cluster_treatment Treatment Groups cluster_analysis Outcome Analysis Animal_Model Select Murine Model (e.g., C57BL/6) Anesthesia Anesthetize Mice Animal_Model->Anesthesia Bacterial_Strain Prepare Bacterial Inoculum (e.g., P. aeruginosa) Inoculation Oropharyngeal Aspiration Bacterial_Strain->Inoculation Anesthesia->Inoculation Biapenem_Group Administer this compound Inoculation->Biapenem_Group Control_Group Administer Vehicle Inoculation->Control_Group Survival Monitor Survival Biapenem_Group->Survival Bacterial_Load Quantify Bacterial Load (Lungs, Blood) Biapenem_Group->Bacterial_Load Histopathology Assess Lung Histopathology Biapenem_Group->Histopathology Control_Group->Survival Control_Group->Bacterial_Load Control_Group->Histopathology

Caption: Experimental workflow for evaluating this compound in a murine VAP model.

Logical Flow for Clinical Application Decision-Making

This diagram outlines a simplified decision-making process for the potential use of this compound in treating VAP, considering the local antibiogram and patient factors.

G Start Patient with Suspected VAP Obtain_Samples Obtain Respiratory Samples for Culture Start->Obtain_Samples Empiric_Tx Initiate Empiric Antibiotic Therapy Start->Empiric_Tx Culture_Results Review Culture and Susceptibility Results Obtain_Samples->Culture_Results Local_Antibiogram Consider Local Antibiogram (Prevalence of MDR pathogens) Empiric_Tx->Local_Antibiogram Biapenem_Considered Is this compound a potential empiric choice based on local data? Local_Antibiogram->Biapenem_Considered Use_this compound Include this compound in Empiric Regimen Biapenem_Considered->Use_this compound Yes Alternative_Tx Select Alternative Broad-Spectrum Agent Biapenem_Considered->Alternative_Tx No Use_this compound->Culture_Results Alternative_Tx->Culture_Results Deescalate De-escalate or Tailor Therapy Culture_Results->Deescalate

References

Application Note: Protocol for Testing Biapenem Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] This matrix provides protection from environmental stresses, including antibiotic treatment, making biofilm-associated infections notoriously difficult to eradicate.[1] Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[2] Biapenem is a broad-spectrum carbapenem antibiotic that, like others in its class, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] Its stability against many β-lactamases makes it a valuable agent against a range of Gram-positive and Gram-negative bacteria.[3] This application note provides detailed protocols for testing the efficacy of this compound against bacterial biofilms, utilizing the Minimum Biofilm Eradication Concentration (MBEC) assay and Confocal Laser Scanning Microscopy (CLSM) for comprehensive analysis.

Mechanism of Action: this compound

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[3] A key advantage of this compound is its resistance to hydrolysis by most β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[3]

Signaling Pathways in Biofilm Formation

The formation of biofilms is a complex process regulated by various signaling pathways, with quorum sensing (QS) playing a central role, particularly in bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[4] In P. aeruginosa, the QS network is hierarchical and involves at least four interconnected signaling systems: las, rhl, pqs, and iqs.[5] The las and rhl systems utilize acyl-homoserine lactones (AHLs) as signaling molecules.[6] As the bacterial population grows, the concentration of these autoinducers increases, and upon reaching a threshold, they bind to and activate transcriptional regulators (LasR and RhlR), leading to the expression of genes involved in virulence factor production and biofilm maturation.[5]

Quorum Sensing Pathway in Pseudomonas aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR Virulence Factors\n& Biofilm Formation Virulence Factors & Biofilm Formation LasR->Virulence Factors\n& Biofilm Formation Activates RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates OdDHL->LasR Binds to BHL C4-HSL RhlI->BHL Synthesizes RhlR->Virulence Factors\n& Biofilm Formation Activates BHL->RhlR Binds to

Caption: Quorum sensing pathway in Pseudomonas aeruginosa.

Experimental Workflow

The overall workflow for testing this compound efficacy against biofilms involves several key stages, from initial bacterial culture to biofilm formation, treatment, and subsequent analysis.

cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., P. aeruginosa, K. pneumoniae) inoculum_prep Inoculum Preparation (OD600 adjustment) bacterial_culture->inoculum_prep inoculation Inoculation into 96-well plate/peg lid inoculum_prep->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation rinse1 Rinse to remove planktonic cells incubation->rinse1 treatment_incubation Incubation with this compound (24h) rinse1->treatment_incubation biapenem_prep This compound Serial Dilutions biapenem_prep->treatment_incubation rinse2 Rinse to remove This compound treatment_incubation->rinse2 mbec_analysis MBEC Determination (Sonication, Recovery, OD reading) rinse2->mbec_analysis clsm_analysis CLSM Analysis (Staining, Imaging) rinse2->clsm_analysis

References

Application Notes and Protocols for Population Pharmacokinetic (PPK) Modeling of Biapenem in Septic Patients

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting a population pharmacokinetic (PPK) modeling study of biapenem in septic patients. This document is intended for researchers, scientists, and drug development professionals to guide study design, data analysis, and interpretation for optimizing this compound therapy in this critical patient population.

Introduction

This compound is a broad-spectrum carbapenem antibiotic utilized for treating severe bacterial infections.[1] In septic patients, profound physiological changes can significantly alter drug pharmacokinetics, leading to variability in drug exposure and potentially suboptimal therapeutic outcomes.[2] Population pharmacokinetic (PPK) modeling is a powerful tool to quantify this variability, identify its sources, and develop optimized dosing regimens.[3]

Recent research has established a two-compartment PPK model for this compound in septic patients, identifying key covariates that influence its clearance and distribution.[1] This model serves as the basis for the protocols and data presented herein, aiming to provide a practical guide for similar research endeavors.

Data Presentation

Quantitative data from a pivotal study on this compound PPK in septic patients are summarized below for clear comparison and reference.[1][2][3][4]

Patient Demographics and Clinical Characteristics

A total of 317 septic patients were included in the modeling study, with data split into a modeling cohort (n=245) and a validation cohort (n=72).[1][2]

CharacteristicMedian (Range) or n (%)
Age (years) 65 (19 - 97)
Gender (Male/Female) 205 (64.7%) / 112 (35.3%)
Weight (kg) 65 (38 - 125)
Creatinine Clearance (CLCr, mL/min) 78.2 (10.3 - 253.1)
Blood Urea Nitrogen (BUN, mmol/L) 7.9 (1.8 - 45.3)
Albumin (g/L) 30.1 (15.0 - 48.9)
Septic Shock 98 (30.9%)
Primary Infection Site
   Pulmonary189 (59.6%)
   Abdominal65 (20.5%)
   Urinary Tract28 (8.8%)
   Other35 (11.1%)
This compound Dosing and Plasma Concentrations

This compound was administered intravenously. The median trough concentration (Cmin) was 2.1 mg/L in the modeling dataset and 1.8 mg/L in the validation dataset.[2]

Population Pharmacokinetic Parameter Estimates

A two-compartment model with first-order elimination best described the data.[1][2] Creatinine clearance (CLCr) was a significant covariate for this compound clearance (CL), and blood urea nitrogen (BUN) was a significant covariate for intercompartmental clearance (Q).[1][3][4]

ParameterEstimate (Inter-individual Variability, %CV)
Clearance (CL, L/h) 8.33 (35.1%)
Central Volume of Distribution (V1, L) 15.2 (45.2%)
Peripheral Volume of Distribution (V2, L) 24.5 (60.3%)
Intercompartmental Clearance (Q, L/h) 10.1 (70.5%)

The final covariate model for CL and Q was:

  • CL (L/h) = 8.33 * (CLCr / 78.2)^0.75

  • Q (L/h) = 10.1 * (BUN / 7.9)^0.5

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a this compound PPK study in septic patients.

Study Design and Patient Recruitment
  • Ethical Approval: Obtain approval from the institutional review board and informed consent from all participants or their legal representatives.

  • Inclusion Criteria:

    • Adult patients (≥ 18 years) diagnosed with sepsis or septic shock according to current guidelines.

    • Receiving intravenous this compound as part of their standard care.

  • Exclusion Criteria:

    • Known allergy to carbapenems.

    • Pregnancy or lactation.

    • Patients on renal replacement therapy that would significantly interfere with pharmacokinetic analysis.[5]

  • Data Collection: Collect demographic data, relevant medical history, concomitant medications, and laboratory values including serum creatinine and blood urea nitrogen.

Blood Sampling
  • Sampling Schedule: A sparse sampling strategy is often employed in PPK studies. Collect 1-3 blood samples per patient at various time points, including trough and peak concentrations, as well as mid-dose points.

  • Sample Collection:

    • Draw 3-5 mL of venous blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Record the exact time of this compound administration and the exact time of each blood draw.

  • Sample Processing:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method: this compound Concentration Measurement

A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is a common technique for quantifying this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile (or other suitable protein precipitating agent) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), isocratically delivered.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 300 nm.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into drug-free human plasma.

    • Analyze these samples along with the patient samples to ensure the accuracy and precision of the assay.

Population Pharmacokinetic Modeling
  • Software: Utilize nonlinear mixed-effects modeling software such as NONMEM®, compiled with a suitable Fortran compiler.[1][2]

  • Model Development:

    • Structural Model: Start with a one-compartment model and progress to a two-compartment model to describe the this compound concentration-time data.[1] Use first-order elimination.

    • Statistical Model: Characterize the inter-individual variability (IIV) using an exponential model for the pharmacokinetic parameters. Use a proportional or combined error model for the residual unexplained variability.

    • Covariate Analysis: Screen potential covariates (e.g., age, weight, CLCr, BUN, albumin) for their influence on the pharmacokinetic parameters using a forward inclusion and backward elimination approach.[4]

  • Model Validation:

    • Internal Validation: Use techniques such as bootstrapping and visual predictive checks (VPCs) to assess the stability and predictive performance of the model.

    • External Validation: Evaluate the model's performance using a separate dataset not used for model building.[2]

Dosing Simulations
  • Monte Carlo Simulations: Use the final PPK model to perform Monte Carlo simulations (e.g., n=10,000) to evaluate the probability of target attainment (PTA) for various dosing regimens.[1][2]

  • Pharmacodynamic Target: The target is typically the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). For carbapenems, a target of 40-70% fT > MIC is often associated with favorable clinical outcomes.[2]

  • Dosing Optimization: Based on the PTA results, recommend optimized dosing regimens for different patient subpopulations (e.g., based on renal function) to maximize the likelihood of achieving the pharmacodynamic target.[4][6]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the PPK modeling of this compound in septic patients.

PPK_Modeling_Workflow cluster_data Data Collection & Preparation cluster_model PPK Model Development & Validation cluster_application Clinical Application PatientData Patient Demographics & Clinical Data PK_Dataset Assemble PPK Dataset PatientData->PK_Dataset DosingInfo This compound Dosing Information DosingInfo->PK_Dataset BloodSampling Blood Sampling Bioanalysis Bioanalysis (HPLC-UV) BloodSampling->Bioanalysis Bioanalysis->PK_Dataset BaseModel Structural Model Selection (1 vs 2 Compartment) PK_Dataset->BaseModel CovariateModel Covariate Screening & Selection BaseModel->CovariateModel FinalModel Final PPK Model CovariateModel->FinalModel Validation Model Validation (VPC, Bootstrap) FinalModel->Validation Simulation Monte Carlo Simulations FinalModel->Simulation PTA Probability of Target Attainment (PTA) Simulation->PTA DosingRec Optimized Dosing Recommendations PTA->DosingRec

Population Pharmacokinetic (PPK) Modeling Workflow.

Sepsis_HMGB1_Pathway LPS LPS (Bacterial Toxin) ImmuneCell Immune Cells (e.g., Macrophages) LPS->ImmuneCell activates HMGB1_Release HMGB1 Release ImmuneCell->HMGB1_Release EndothelialCell Endothelial Cells HMGB1_Release->EndothelialCell activates VascularPerm Increased Vascular Permeability EndothelialCell->VascularPerm TissueInjury Tissue Injury (Lung, Liver, Kidney) VascularPerm->TissueInjury This compound This compound This compound->HMGB1_Release inhibits This compound->VascularPerm inhibits

This compound's Protective Role in Sepsis via HMGB1 Pathway.

References

Application Notes and Protocols for Monte Carlo Simulation in Biapenem Dosage Planning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1][2] Optimizing dosage regimens is crucial to maximize efficacy, minimize the development of resistance, and reduce potential toxicity.[3] Monte Carlo simulation is a powerful computational tool that allows for the evaluation of various dosing strategies by simulating pharmacokinetic (PK) and pharmacodynamic (PD) variability in a virtual patient population.[4][5] This document provides detailed application notes and protocols for utilizing Monte Carlo simulation in the dosage planning of this compound.

Core Concepts in this compound Pharmacokinetics and Pharmacodynamics

This compound, like other beta-lactam antibiotics, exhibits time-dependent bactericidal activity.[2] The key pharmacodynamic index associated with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[1][2] Different targets for %fT > MIC have been proposed, ranging from 20% to 70%, depending on the pathogen and patient population.[1][6]

Experimental Protocols

Population Pharmacokinetic (PPK) Model Development

A robust population pharmacokinetic model is the foundation for a reliable Monte Carlo simulation.[4]

Objective: To develop a PPK model that accurately describes the absorption, distribution, metabolism, and excretion of this compound in the target patient population.

Methodology:

  • Study Population: Recruit a representative cohort of patients who will receive this compound. This may include specific populations such as pediatric patients, critically ill patients in the ICU, or patients with sepsis.[1][6][7]

  • Data Collection:

    • Administer this compound at a specified dose and infusion time.

    • Collect sparse or intensive plasma samples at predetermined time points post-infusion.[8]

    • Record patient demographics (e.g., age, weight, sex) and relevant clinical data (e.g., creatinine clearance, serum albumin).[7]

  • Bioanalytical Method: Quantify this compound concentrations in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9]

  • Pharmacokinetic Modeling:

    • Utilize nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix) to analyze the concentration-time data.

    • Develop a structural pharmacokinetic model (e.g., one-compartment, two-compartment) to describe the drug's disposition.[1][7]

    • Identify and quantify the influence of patient-specific covariates on the pharmacokinetic parameters.[7]

    • Estimate the inter-individual and residual variability of the PK parameters.

Monte Carlo Simulation for Dosage Regimen Evaluation

Objective: To evaluate the probability of target attainment (PTA) and the cumulative fraction of response (CFR) for various this compound dosing regimens against a range of pathogens.

Methodology:

  • Define Pharmacodynamic Target: Establish the desired %fT > MIC target for clinical efficacy (e.g., 40% fT > MIC, 70% fT > MIC).[1][6]

  • Select Dosing Regimens: Define the this compound dosing regimens to be simulated, including dose, frequency, and infusion duration (e.g., 300 mg q8h as a 1-hour infusion, 600 mg q12h as a 3-hour infusion).[6][9]

  • Obtain MIC Distribution: Gather the minimum inhibitory concentration (MIC) distribution for the target pathogens from surveillance studies or local hospital data.[6]

  • Perform Simulation:

    • Use a simulation software package (e.g., Crystal Ball®, R, Python) to generate a large virtual patient population (typically 1,000 to 10,000 subjects).[10]

    • For each virtual patient, randomly sample pharmacokinetic parameters from the distributions defined in the final PPK model.

    • Simulate the concentration-time profile for each selected dosing regimen.

    • Calculate the %fT > MIC for each virtual patient against each MIC value from the distribution.

  • Calculate PTA and CFR:

    • Probability of Target Attainment (PTA): For each MIC value, calculate the percentage of virtual patients that achieve the predefined pharmacodynamic target. A PTA of ≥90% is generally considered optimal.[11]

    • Cumulative Fraction of Response (CFR): Calculate the weighted average of the PTA across the entire MIC distribution for a specific pathogen. A CFR of ≥90% is often the goal for empirical therapy.[6]

Data Presentation

Population Pharmacokinetic Parameters for this compound
ParameterDescriptionValue (Example from Pediatric Study)[7]Value (Example from Sepsis Study)[1][2]
CL (L/h) Clearance0.0458 x CLcrInfluenced by Creatinine Clearance (CLCR)
Vc (L) Volume of distribution of the central compartment0.162 x TBWV1
Q (L/h) Intercompartmental clearance2.05Influenced by Blood Urea Nitrogen (BUN)
Vp (L) Volume of distribution of the peripheral compartment1.73V2

CLcr: Creatinine Clearance, TBW: Total Body Weight

Simulated Dosing Regimens and Outcomes
Patient PopulationDosing RegimenInfusion DurationPD Target (%fT > MIC)PathogenOutcome (CFR)Reference
Pediatric5 mg/kg q8hNot SpecifiedNot SpecifiedP. aeruginosa, S. pneumoniaeSufficient[7]
Pediatric10 mg/kg q8hNot SpecifiedNot SpecifiedP. aeruginosa, S. pneumoniaeSufficient[7]
ICU300 mg q12h0.5h (Short Infusion)40%P. aeruginosa<90%[6]
ICU300 mg q8h0.5h (Short Infusion)40%P. aeruginosa<90%[6]
ICU300 mg q6h0.5h (Short Infusion)40%P. aeruginosa<90%[6]
ICU600 mg q12h0.5h (Short Infusion)40%P. aeruginosa<90%[6]
ICU600 mg q12h2-4h (Extended Infusion)20%P. aeruginosa>90%[6]
Sepsis300 mg q6hNot Specified70%Pathogens with MIC > 1 mg/LInsufficient[1]
Sepsis600 mg q6hNot Specified70%Pathogens with MIC > 1 mg/LOptimal[1][2]

Visualizations

experimental_workflow cluster_ppk Population Pharmacokinetic (PPK) Model Development cluster_mcs Monte Carlo Simulation cluster_output Dosage Optimization P1 Patient Population Selection P2 This compound Administration & Plasma Sampling P1->P2 P3 Bioanalysis of this compound Concentration P2->P3 P4 Nonlinear Mixed-Effects Modeling P3->P4 P5 Final PPK Model with Covariates P4->P5 M4 Generate Virtual Patient Population P5->M4 Provides PK Parameters M1 Define PD Target (%fT > MIC) M5 Simulate Concentration-Time Profiles M1->M5 M2 Select Dosing Regimens M2->M5 M3 Obtain MIC Distribution M6 Calculate PTA & CFR M3->M6 M4->M5 M5->M6 O1 Optimal Dosing Regimen Identified M6->O1

Caption: Workflow for this compound Dosage Planning using Monte Carlo Simulation.

logical_relationship PK Pharmacokinetics (PK) (Drug Concentration in Body) PD Pharmacodynamics (PD) (%fT > MIC) PK->PD determines OUTCOME Clinical Outcome (Probability of Success) PD->OUTCOME predicts MIC Minimum Inhibitory Concentration (MIC) (Pathogen Susceptibility) MIC->PD is the target for DOSE Dosing Regimen (Dose, Frequency, Infusion) DOSE->PK influences

Caption: Key Relationships in Pharmacokinetic/Pharmacodynamic Modeling.

References

In Vitro Activity of Biapenem Against Clinical Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapenem is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its stability against human renal dehydropeptidase-I (DHP-I) obviates the need for co-administration with a DHP-I inhibitor.[2] This document provides a summary of the in vitro activity of this compound against various clinical isolates, presented in tabular format for easy comparison. Detailed protocols for standardized antimicrobial susceptibility testing (AST) methods are also provided to ensure accurate and reproducible results in a laboratory setting.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against a variety of Gram-positive and Gram-negative clinical isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA)--0.06
Streptococcus pneumoniae280-0.25

Data sourced from multiple studies. Specific isolate numbers were not always available.

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-0.060.125
Klebsiella pneumoniae-0.061
Pseudomonas aeruginosa280-4
Acinetobacter baumannii-3264
Enterobacter cloacae--1
Serratia marcescens--0.5
Haemophilus influenzae280-8
Moraxella catarrhalis280-0.06

Data sourced from multiple studies. Specific isolate numbers were not always available.

Experimental Protocols

Accurate determination of in vitro antimicrobial activity is crucial for both clinical diagnostics and drug development. The following are detailed protocols for three standard methods of antimicrobial susceptibility testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator) or micropipette

  • Sterile water or buffer for dilutions

  • Water bath (50°C)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar.

  • Prepare Agar Plates with Serial Dilutions:

    • Melt MHA and maintain it in a water bath at 50°C.

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile water or buffer.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA in a sterile tube, mix thoroughly, and pour into a sterile petri dish.[3] This results in a 1:10 dilution of the antibiotic.

    • Prepare a control plate containing MHA without any antibiotic.

    • Allow the agar to solidify completely.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Plates:

    • Using an inoculum replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.[3] Up to 36 different isolates can be tested on a single plate.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the test organism.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound-impregnated paper disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Ruler or caliper

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Inoculate MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4]

  • Apply Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the inoculated agar.[5]

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria established by a standards organization like CLSI.

Visualizations

This compound's Mechanism of Action

This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][7]

Biapenem_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis (Bactericidal Effect) CellWall->CellLysis Weakening Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro susceptibility of clinical isolates to this compound using the methods described above.

Susceptibility_Testing_Workflow start Start: Clinical Isolate culture Isolate Purification & Colony Selection start->culture inoculum Prepare 0.5 McFarland Standardized Inoculum culture->inoculum method_choice Select Susceptibility Testing Method inoculum->method_choice broth Broth Microdilution method_choice->broth MIC agar Agar Dilution method_choice->agar MIC disk Disk Diffusion method_choice->disk Qualitative incubation Incubate (35°C, 16-20h) broth->incubation agar->incubation disk->incubation read_results Read & Record Results (MIC or Zone Diameter) incubation->read_results interpretation Interpret Results using CLSI/EUCAST Breakpoints read_results->interpretation Carbapenem_Resistance_Mechanisms cluster_cell Bacterial Cell Carbapenem Carbapenem (e.g., this compound) Porin Porin Channel Alteration/Loss Carbapenem->Porin Entry Periplasm Periplasmic Space PBP_target PBP Target Periplasm->PBP_target Binds to Carbapenemase Enzymatic Degradation (Carbapenemases) Carbapenemase->Carbapenem Hydrolyzes Porin->Carbapenem Reduced Entry Porin->Periplasm Efflux Efflux Pumps Efflux->Carbapenem Expels OuterMembrane Outer Membrane

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biapenem Dosage in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing biapenem dosage in patients with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum carbapenem antibiotic.[1][2] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall and subsequent cell lysis.[1][2]

Q2: Why is dosage adjustment of this compound necessary for patients with renal impairment?

A2: this compound is primarily eliminated from the body through the kidneys.[3] In patients with impaired renal function, the clearance of this compound is significantly reduced, leading to a prolonged elimination half-life and accumulation of the drug in the body.[4] This accumulation can increase the risk of adverse effects. Therefore, dosage adjustments are crucial to ensure therapeutic efficacy while minimizing potential toxicity.

Q3: What are the potential adverse effects of this compound in patients with renal impairment?

A3: While generally well-tolerated, potential adverse effects of this compound can include skin rashes, nausea, and diarrhea.[5] In patients with renal impairment, the accumulation of this compound may increase the risk of more severe adverse events, including neurotoxicity. Although this compound is considered to have less neurotoxicity compared to some other carbapenems, careful monitoring is still recommended.

Q4: How does hemodialysis affect this compound concentrations?

A4: this compound is significantly removed by hemodialysis.[4][6] Studies have shown that a substantial percentage of the drug is cleared from the blood during a hemodialysis session.[6] Therefore, it is generally recommended to administer this compound after hemodialysis on dialysis days to ensure therapeutic concentrations are maintained.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Sub-therapeutic drug levels despite standard dosage Augmented Renal Clearance (ARC): In some critically ill patients, renal clearance can be higher than normal, leading to rapid elimination of the drug.Consider therapeutic drug monitoring (TDM) to measure plasma this compound concentrations. Dosage may need to be increased or the dosing interval shortened based on TDM results and clinical evaluation.
Suspected neurotoxicity (e.g., confusion, seizures) Drug Accumulation: This is a primary concern in patients with severe renal impairment where the dosage has not been adequately adjusted.Immediately assess renal function (creatinine clearance). If renal function is poor, consider holding the next dose and adjusting the subsequent dosing regimen based on revised calculations. TDM can help confirm toxic drug levels.
Variable drug clearance in patients on Continuous Renal Replacement Therapy (CRRT) Differing CRRT modalities and settings: The clearance of this compound can vary depending on the type of CRRT (e.g., CVVH, CVVHD, CVVHDF) and the prescribed flow rates.A dosage regimen of 300 mg every 6-8 hours has been suggested for patients on continuous venovenous hemodiafiltration (CVVHDF). However, due to the variability, TDM is highly recommended to individualize the dosage regimen.
Difficulty in achieving target pharmacodynamic endpoints (e.g., %T > MIC) Inadequate Dosing Regimen: The standard dosing interval may not be sufficient to maintain the free drug concentration above the minimum inhibitory concentration (MIC) for the required duration, especially for less susceptible pathogens.Consider more frequent dosing or prolonged infusions. For example, administering the dose over 3 hours instead of a standard 30-minute infusion can help achieve higher %T > MIC. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a useful tool to optimize the dosing regimen.[7]

Data Presentation

Table 1: Recommended this compound Dosage Adjustments Based on Creatinine Clearance (CrCl)

Creatinine Clearance (mL/min)Recommended Dosage Adjustment
> 50Standard dose (e.g., 300-600 mg every 12 hours)
30 - 50Dose reduction or extension of dosing interval may be necessary. Monitor clinical response.
10 - 29Significant dose reduction is recommended (e.g., half the standard dose or extending the interval to every 24 hours).
< 10Further dose reduction and careful monitoring are essential.
HemodialysisAdminister dose after dialysis session.[4]

Note: These are general recommendations. The optimal dosage should be individualized based on the severity of infection, the susceptibility of the causative organism, and therapeutic drug monitoring, if available.

Table 2: Pharmacokinetic Parameters of this compound in Different Renal Function Groups

ParameterHealthy VolunteersModerate Renal ImpairmentSevere Renal ImpairmentEnd-Stage Renal Disease (off dialysis)
Elimination Half-life (t½) (hours) ~1.0IncreasedSignificantly Increased~4.35[6]
Total Body Clearance (CL) (L/h) NormalDecreasedSignificantly DecreasedMarkedly Reduced
Renal Clearance (CLr) (L/h) NormalDecreasedSignificantly DecreasedNegligible
Volume of Distribution (Vd) (L) No significant changeNo significant changeNo significant changeNo significant change

Data compiled from multiple pharmacokinetic studies. Actual values may vary between studies.

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in Patients with Renal Impairment

  • Patient Selection:

    • Recruit a cohort of patients with varying degrees of renal impairment, categorized by their estimated creatinine clearance (e.g., using the Cockcroft-Gault equation). Include a control group of healthy volunteers with normal renal function.

    • Obtain informed consent from all participants. The study protocol should be approved by an institutional review board.[3]

  • Drug Administration:

    • Administer a single intravenous dose of this compound (e.g., 300 mg or 500 mg) as an infusion over a fixed period (e.g., 30 or 60 minutes).[3][4]

  • Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., pre-infusion, end of infusion, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).[3]

    • Collect urine samples over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to determine renal clearance.[3]

  • Sample Processing and Analysis:

    • Separate plasma from blood samples by centrifugation and store all samples (plasma and urine) at -80°C until analysis.

    • Determine this compound concentrations in plasma and urine using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[8]

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Total body clearance (CL)

      • Renal clearance (CLr)

      • Volume of distribution (Vd)

    • Correlate pharmacokinetic parameters with the degree of renal impairment (i.e., creatinine clearance).

Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound

  • Patient Population:

    • Patients with severe renal impairment (CrCl < 30 mL/min).

    • Critically ill patients with fluctuating renal function.

    • Patients on renal replacement therapy.

    • Patients not responding to standard therapy.

    • Patients at high risk of toxicity.[9]

  • Sampling Strategy:

    • For routine monitoring, collect a trough concentration sample immediately before the next scheduled dose.

    • For a more detailed pharmacokinetic assessment, a two-point sampling strategy (peak and trough) can be employed. The peak sample should be collected shortly after the end of the infusion (e.g., 30-60 minutes post-infusion).[9]

  • Sample Analysis:

    • Measure this compound concentrations in plasma using a validated assay (e.g., HPLC-UV).

  • Interpretation and Dose Adjustment:

    • Compare the measured concentrations to the target therapeutic range. For β-lactam antibiotics like this compound, the primary pharmacodynamic target is the percentage of the dosing interval that the free drug concentration remains above the MIC of the infecting pathogen (%fT > MIC).

    • A common target is to maintain the free this compound concentration above the MIC for at least 40% of the dosing interval.[5]

    • Adjust the dose or dosing interval based on the TDM results and the patient's clinical status. Pharmacokinetic modeling software can be used to simulate different dosing regimens and select the one most likely to achieve the pharmacodynamic target.

Visualizations

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall maintains Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis loss of leads to This compound This compound This compound->PBP binds to and inhibits

Caption: Mechanism of action of this compound.

cluster_study_design Study Design & Patient Recruitment cluster_execution Clinical & Analytical Phase cluster_analysis Data Analysis & Interpretation A Define Patient Cohorts (by CrCl) B Obtain Ethical Approval & Informed Consent A->B C This compound Administration (IV Infusion) B->C D Serial Blood & Urine Sample Collection C->D E Sample Processing & Storage (-80°C) D->E F This compound Concentration Analysis (e.g., HPLC) E->F G Pharmacokinetic Modeling (NCA or Compartmental) F->G H Determine PK Parameters (AUC, t½, CL, Vd) G->H I Correlate PK Parameters with Renal Function H->I J Develop Dosing Recommendations I->J

Caption: Workflow for a pharmacokinetic study of this compound.

References

Addressing Biapenem instability in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biapenem Aqueous Stability

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for handling this compound in aqueous solutions, particularly for long-term experiments where stability is critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other carbapenem antibiotics, is the hydrolysis of its core β-lactam ring.[1][2] This chemical reaction opens the ring structure, which is essential for its antibacterial activity, leading to a loss of potency.[1][3] The degradation can be catalyzed by hydrogen or hydroxide ions (acid-base hydrolysis) and is also influenced by temperature and buffer components.[1][4][5]

dot

StockPreparationWorkflow cluster_workflow Recommended Stock Solution Workflow Start Weigh this compound Powder Dissolve Dissolve in Stabilizing Buffer (e.g., MOPS, pH 7.0) Start->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store Immediately at -80°C Aliquot->Store End Use Promptly After Thawing Store->End TroubleshootingFlow Start Loss of this compound Activity Observed Q_Fresh Was the working solution prepared fresh from a frozen stock? Start->Q_Fresh A_Fresh_No Degradation in old solution likely. Prepare fresh daily. Q_Fresh->A_Fresh_No No Q_Storage How was the stock solution stored? Q_Fresh->Q_Storage Yes A_Storage_Bad Storage >4°C causes rapid degradation. Store at -80°C. Q_Storage->A_Storage_Bad At 4°C or RT Q_Medium Was this compound incubated in medium >24h at 37°C? Q_Storage->Q_Medium At -20/-80°C A_Medium_Yes Significant thermal degradation occurred. Replenish this compound daily. Q_Medium->A_Medium_Yes Yes Q_Buffer What buffer/medium was used? (pH?) Q_Medium->Q_Buffer No A_Buffer_Bad pH outside 5.0-7.5 range or catalytic buffers accelerate degradation. Verify pH. Q_Buffer->A_Buffer_Bad Non-optimal End Review protocol for pH, temp, and replenishment schedule. Q_Buffer->End Optimal

References

Troubleshooting peak splitting issues in Biapenem HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biapenem HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak splitting issues in your this compound HPLC analysis.

Q1: My this compound peak is split or shows a shoulder. What are the potential causes and how can I fix it?

Peak splitting in HPLC can be a complex issue arising from various factors, including the instrument, the analytical method, or the column itself. For this compound, its inherent instability can also contribute to the appearance of secondary peaks or shoulders due to degradation.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks instrument_issue Potential Instrument Issue check_all_peaks->instrument_issue all_peaks_split method_column_issue Potential Method or Column Issue check_all_peaks->method_column_issue one_peak_split all_peaks_split Yes check_connections Check for loose fittings, leaks, or blockages (injector, tubing, detector) instrument_issue->check_connections check_frit Inspect and clean/replace column inlet frit check_connections->check_frit end Resolution check_frit->end one_peak_split No check_sample_prep Review Sample Preparation: - Solvent mismatch? - Sample overload? method_column_issue->check_sample_prep check_method_params Verify Method Parameters: - Mobile phase pH and composition - Temperature check_sample_prep->check_method_params check_degradation Consider this compound Degradation: - Sample age and storage - Forced degradation studies check_method_params->check_degradation check_column_health Evaluate Column Health: - Void formation? - Contamination? check_degradation->check_column_health check_column_health->end

Caption: A logical workflow for troubleshooting peak splitting in HPLC analysis.

Detailed Troubleshooting Steps:

  • Observe the Entire Chromatogram:

    • If all peaks are split: This typically points to a problem with the HPLC system that is affecting the entire flow path.

      • Check for leaks and loose fittings: Inspect all connections from the injector to the detector. A small leak can cause pressure fluctuations and distorted peaks.

      • Examine the column inlet frit: A partially blocked frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[1] Try back-flushing the column or replacing the frit.

      • Suspect a column void: A void or channel in the packing material can cause the analyte to travel through the column at different rates, resulting in a split peak.[1][2] This often requires column replacement.

  • If only the this compound peak is affected: The issue is likely related to the specific interaction of this compound with the chromatographic system or its stability.

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic in reversed-phase) than the mobile phase can cause peak distortion.[3] Whenever possible, dissolve and inject your sample in the initial mobile phase.

    • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak broadening and splitting.[4] Try reducing the injection volume or sample concentration.

    • Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like this compound. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak splitting or tailing. Ensure the mobile phase is adequately buffered at a pH at least 1.5-2 units away from the analyte's pKa.

    • This compound Degradation: this compound is known to be unstable in aqueous solutions and can degrade through hydrolysis and dimerization.[4][5][6] These degradation products can appear as small peaks or shoulders on the main this compound peak, which can be mistaken for peak splitting.

      • Prepare fresh samples and use them promptly.

      • If samples need to be stored, investigate appropriate conditions (e.g., temperature, pH) to minimize degradation.

    • Column Contamination or Degradation: The stationary phase can become contaminated with strongly retained sample components, or the bonded phase can degrade over time, creating active sites that can cause peak splitting. Try washing the column with a strong solvent or, if necessary, replace the column.

Frequently Asked Questions (FAQs)

Q2: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase composition, particularly the pH and the type and concentration of the organic modifier and buffer salts, can significantly impact the peak shape of this compound. For ionizable compounds, operating at a mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak splitting or tailing. The ionic strength of the mobile phase can also influence peak shape, with higher ionic strengths sometimes improving peak symmetry for ionogenic compounds.[7]

Q3: How does this compound degradation lead to peak splitting?

This compound can degrade in solution to form various products, including hydrolysis products and dimers.[4][5][6] These degradation products are structurally different from the parent this compound molecule and will likely have different retention times on the HPLC column. If a degradation product elutes very close to the main this compound peak, it can appear as a shoulder or a split peak, especially if the resolution is not optimal.

BiapenemDegradation This compound This compound Degradation Degradation (Hydrolysis, Dimerization) This compound->Degradation HydrolysisProducts Hydrolysis Products Degradation->HydrolysisProducts Dimers Dimers Degradation->Dimers PeakSplitting Apparent Peak Splitting (Co-elution of Impurities) HydrolysisProducts->PeakSplitting Dimers->PeakSplitting

Caption: Potential degradation pathways of this compound leading to impurities that can cause peak splitting.

Q4: What are some typical HPLC methods for this compound analysis?

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of this compound. Common stationary phases include C18 columns. Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter and is typically controlled within a range of 4.0 to 7.0.[8][9] Detection is usually performed using a UV detector at a wavelength of around 300 nm.[8][9]

Data Presentation

The stability of this compound is a crucial factor in its HPLC analysis. The following table summarizes the degradation of this compound under various stress conditions, which can lead to the formation of impurities that may cause peak splitting.

Stress ConditionTemperatureDurationThis compound Degradation (%)Key Degradation Products Identified
Acidic Hydrolysis (0.1 N HCl)80°C60 minSignificantRing-opened hydrolysis products[5]
Alkaline Hydrolysis (0.1 N NaOH)80°C60 minCompleteRing-opened hydrolysis products[10]
Oxidative (3% H₂O₂)80°C60 minPartialNot specified
Thermal (Aqueous Solution)80°C40 minConcentration-dependentDimers and hydrolysis products[5]
PhotolyticAmbientNot specifiedMinimalNot specified

This table is a summary of findings from multiple sources and the exact degradation percentages can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Dosage Forms[3][10]
  • Column: Agilent Zorbax SB C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A 50:50 (v/v) mixture of Methanol and 10mM Potassium dihydrogen phosphate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 300 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Methanol and Milli-Q water to a suitable concentration.

Protocol 2: RP-HPLC Method for this compound in Human Plasma[8]
  • Column: C18 column (4.6 x 150 mm)

  • Mobile Phase: Acetonitrile and 0.1 mol/L sodium acetate (2:98, v/v), with the pH adjusted to 4.38 or 4.00.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 300 nm

  • Injection Volume: Not specified

  • Column Temperature: Not specified

  • Sample Preparation: Plasma samples are deproteinized by ultrafiltration after the addition of an internal standard.

References

Technical Support Center: Enhancing Biapenem Efficacy Against Metallo-β-Lactamase (MBL) Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of Biapenem against metallo-β-lactamase (MBL) producing organisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which bacteria, particularly Gram-negative pathogens, develop resistance to carbapenems like this compound?

A1: The most significant mechanism of resistance to carbapenems is the production of carbapenemases, which are β-lactamase enzymes that can hydrolyze carbapenems.[1][2] These are broadly classified into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[3][4] MBLs are particularly concerning as they utilize zinc ions to hydrolyze a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems.[4] Beyond enzymatic degradation, other resistance mechanisms include the overexpression of efflux pumps that actively remove the antibiotic from the cell, and modifications or loss of outer membrane porins, which restricts antibiotic entry.[5][6][7][8][9][10]

Q2: Which β-lactamase inhibitors show promise in combination with this compound against MBL-producing organisms?

A2: Traditional β-lactamase inhibitors like clavulanic acid and tazobactam are not effective against MBLs.[11] However, several newer, non-β-lactam inhibitors have demonstrated potent activity against MBLs and can restore this compound's efficacy. These include:

  • Taniborbactam (VNRX-5133): A boronic acid-containing pan-spectrum β-lactamase inhibitor with activity against both serine- and metallo-β-lactamases.[3][11][12][13]

  • Zidebactam (WCK 5107): A diazabicyclooctane (DBO) inhibitor that, in addition to inhibiting some β-lactamases, also binds to penicillin-binding protein 2 (PBP2), enhancing the activity of partner β-lactams.[3]

  • Avibactam: While primarily active against serine-β-lactamases, its combination with aztreonam (which is stable to MBL hydrolysis) is a therapeutic option for infections caused by MBL-producing Enterobacterales that also produce other β-lactamases.[14]

Q3: How does the combination of this compound with a novel β-lactamase inhibitor work to overcome resistance?

A3: The combination therapy employs a synergistic mechanism. This compound's primary function is to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In resistant strains, MBLs hydrolyze this compound, rendering it ineffective. The MBL inhibitor, when co-administered, binds to the active site of the MBL enzyme, preventing it from degrading this compound. This allows this compound to reach its PBP targets and exert its bactericidal effect.

Q4: What are the standard methods for detecting MBL production in clinical isolates?

A4: Both phenotypic and genotypic methods are used for MBL detection.

  • Phenotypic Methods: These are generally more accessible for clinical labs and include:

    • Combined Disk Test (CDT): This test compares the zone of inhibition of a carbapenem disk alone versus a disk containing the carbapenem plus an MBL inhibitor (e.g., EDTA). An increase in the zone of inhibition in the presence of the inhibitor suggests MBL production.[15]

    • Double-Disk Synergy Test (DDST): This involves placing a carbapenem disk and a disk with an MBL inhibitor at a specific distance on an agar plate inoculated with the test organism. A synergistic enhancement of the inhibition zone between the disks indicates MBL activity.[15]

  • Genotypic Methods: These methods, such as Polymerase Chain Reaction (PCR), are more definitive and can identify the specific MBL gene (e.g., blaNDM, blaVIM, blaIMP).[16][17][18][19] However, they are more expensive and may not be routinely available in all laboratories.[16]

Troubleshooting Guide

Problem 1: High this compound MICs persist against suspected MBL-producing isolates even in the presence of an MBL inhibitor.

Possible Cause Troubleshooting Step
Presence of other resistance mechanisms Investigate the role of efflux pumps and porin loss. Overexpression of efflux pumps can actively remove the antibiotic-inhibitor combination from the cell.[5][6][7][8][9][10] Reduced expression or mutation of outer membrane porins can limit the entry of both this compound and the inhibitor.[6][7][8]
Suboptimal inhibitor concentration Ensure the inhibitor concentration used in the assay is sufficient to inactivate the MBLs produced by the isolate. Perform a dose-response experiment with varying inhibitor concentrations.
Inhibitor spectrum does not cover the specific MBL variant Some inhibitors may have variable activity against different MBL subclasses (B1, B2, B3) or even variants within the same subclass.[12] If possible, use genotypic methods to identify the specific MBL gene.
Inoculum effect A high bacterial inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitor. Standardize the inoculum concentration for your susceptibility testing as per CLSI or EUCAST guidelines.

Problem 2: Inconsistent or difficult-to-interpret results in phenotypic MBL detection assays.

Possible Cause Troubleshooting Step
Weak MBL expression Some isolates may express MBLs at a low level, making phenotypic detection challenging. Consider using a more sensitive method or a combination of phenotypic tests.[15]
Incorrect disk placement or spacing in DDST Adhere strictly to the recommended distances between the carbapenem and inhibitor disks to ensure optimal detection of synergy.
Inappropriate MBL inhibitor for the assay EDTA is a commonly used chelator in phenotypic assays, but other inhibitors like 2-mercaptopropionic acid may show better results for certain species.[15]
Subjective interpretation of results For the combined disk test, a clear zone diameter increase of ≥5 mm is generally considered a positive result for MBL production.[15] For the DDST, any visible enhancement of the inhibition zone towards the inhibitor disk is indicative of synergy.

Problem 3: Difficulty in determining the synergistic effect of this compound and an MBL inhibitor.

Possible Cause Troubleshooting Step
Lack of a standardized method for synergy testing The checkerboard broth microdilution method is a commonly used technique to assess synergy.[20] This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI).
Incorrect calculation or interpretation of the FICI The FICI is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone).[21][22][23]
Variability in synergy interpretation The interpretation of the FICI can vary, but generally: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI < 4 indicates indifference; and FICI ≥ 4 indicates antagonism.[21][22][23]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Combination with Novel β-Lactamase Inhibitors against MBL-Producing Enterobacterales

OrganismMBL GeneThis compound MIC (µg/mL)This compound + Taniborbactam (4 µg/mL) MIC (µg/mL)This compound + Zidebactam (8 µg/mL) MIC (µg/mL)
E. coliNDM-164≤12
K. pneumoniaeNDM-512824
K. pneumoniaeVIM-132≤11
E. cloacaeIMP-416≤1≤1

Note: The above data is a representative summary compiled from multiple sources and should be used for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.

Table 2: IC50 Values of Novel Inhibitors against Purified MBL Enzymes

InhibitorNDM-1 IC50 (µM)VIM-2 IC50 (µM)IMP-1 IC50 (µM)
Taniborbactam0.030.020.05
Zidebactam>100>100>100

Note: Zidebactam's primary mechanism against many MBL producers is through its "enhancer" effect by binding to PBP2, rather than direct MBL inhibition.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is adapted from standard broth microdilution methods to assess the synergistic activity of this compound in combination with an MBL inhibitor.[24][25][26][27][28]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and MBL inhibitor stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).

    • Prepare serial twofold dilutions of the MBL inhibitor vertically (e.g., down rows A-G).

    • Row H should contain only this compound dilutions (inhibitor control), and column 11 should contain only inhibitor dilutions (this compound control). Column 12 will serve as a growth control (no antibiotics).

  • Inoculate the Plate:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Add the diluted inoculum to all wells except the sterility control well.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)

    • Interpret the FICI as described in the troubleshooting section.

Protocol 2: Nitrocefin Assay for MBL Inhibition

This spectrophotometric assay is used to determine the inhibitory activity of a compound against a purified MBL enzyme.[29][30][31][32][33]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Test inhibitor compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnCl2)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Prepare a working solution of the MBL enzyme in the assay buffer.

    • Prepare a working solution of nitrocefin in the assay buffer (typically 100 µM).

  • Assay Setup:

    • To the wells of the microtiter plate, add the assay buffer, the test inhibitor at various concentrations, and the MBL enzyme solution.

    • Include a "no inhibitor" control (enzyme and buffer only) and a "no enzyme" control (inhibitor and buffer only).

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the nitrocefin solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes) using a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Experimental_Workflow_MBL_Detection cluster_phenotypic Phenotypic Detection cluster_genotypic Genotypic Confirmation pheno_start Isolate showing Carbapenem Resistance cdt Combined Disk Test (CDT) (Carbapenem vs. Carbapenem + EDTA) pheno_start->cdt ddst Double-Disk Synergy Test (DDST) (Carbapenem and EDTA disks) pheno_start->ddst pheno_result MBL Production Suspected cdt->pheno_result ddst->pheno_result geno_start DNA Extraction from Isolate pheno_result->geno_start Confirmation pcr PCR for MBL genes (e.g., blaNDM, blaVIM, blaIMP) geno_start->pcr geno_result MBL Gene Confirmed pcr->geno_result

Caption: Workflow for the detection and confirmation of MBL production in bacterial isolates.

MBL_Inhibition_Mechanism cluster_bacterium MBL-Producing Bacterium This compound This compound mbl Metallo-β-Lactamase (MBL) This compound->mbl Hydrolysis pbp Penicillin-Binding Protein (PBP) This compound->pbp Binding mbl_inhibitor MBL Inhibitor (e.g., Taniborbactam) mbl_inhibitor->mbl Inhibition cell_death Cell Wall Synthesis Inhibition leads to Cell Death pbp->cell_death Inhibition of

Caption: Mechanism of action of this compound and MBL inhibitors against MBL-producing bacteria.

Synergy_Testing_Workflow start Prepare Serial Dilutions of this compound and Inhibitor in 96-well plate inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MICs of each agent alone and in combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI to determine Synergy, Additivity, Indifference, or Antagonism calculate_fici->interpret

Caption: Experimental workflow for determining synergy using the checkerboard broth microdilution method.

References

Technical Support Center: Managing High-Dose Biapenem in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing adverse effects associated with high-dose Biapenem administration in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Neurotoxicity

Q1: What are the primary signs of neurotoxicity to monitor for in animal subjects receiving high-dose this compound?

A1: The primary signs of neurotoxicity are seizure-related activities. Researchers should closely monitor animals for behavioral changes, including twitching, head nodding, forelimb clonus, rearing, and generalized clonic-tonic convulsions.[1][2] Electroencephalogram (EEG) monitoring can provide more definitive evidence of epileptiform activity.[1][2] While this compound generally exhibits a lower risk of convulsions compared to other carbapenems like imipenem, high doses may still induce these effects.[3][4]

Q2: What is the underlying mechanism of this compound-induced neurotoxicity?

A2: The most widely accepted mechanism for carbapenem-induced neurotoxicity is the inhibition of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor in the central nervous system.[5][6][7] GABA is the primary inhibitory neurotransmitter in the brain. By blocking GABAa receptors, this compound can reduce inhibitory signals, leading to increased neuronal excitation and a lower seizure threshold.[5][7]

Q3: How can I mitigate the risk of neurotoxicity in my animal studies?

A3: Several strategies can be employed:

  • Dose Adjustment: This is the most critical factor. Ensure that dosing calculations are accurate and adjusted for the animal's weight and renal function.[5]

  • Avoid Co-administration of Certain Drugs: Drugs that also lower the seizure threshold should be used with caution.

  • Monitor Renal Function: Impaired renal function can lead to drug accumulation and increase the risk of neurotoxicity.[5][8] Regular monitoring of kidney function is advisable, especially in long-term, high-dose studies.

Q4: What should I do if an animal experiences a seizure?

A4: Immediate intervention is crucial:

  • Cease this compound Administration: The first step is to stop the administration of the drug. Seizure activity has been reported to cease within 12 to 72 hours after discontinuing the offending β-lactam antibiotic.[5]

  • Administer Anticonvulsants: Benzodiazepines (e.g., diazepam, lorazepam) and barbiturates are considered more effective than phenytoin for managing carbapenem-induced seizures because they act as positive modulators of the GABAa receptor.[5]

  • Supportive Care: Provide supportive care to the animal, including monitoring vital signs and ensuring a safe environment to prevent injury during convulsions.

Nephrotoxicity

Q1: Is this compound associated with nephrotoxicity in animal models?

A1: While less common than neurotoxicity, renal impairment has been reported with this compound use, particularly at high doses or in subjects with pre-existing kidney conditions.[8] It's important to note that this compound is more stable to hydrolysis by renal dehydropeptidase-I (DHP-I) compared to imipenem, which means it doesn't require co-administration of a DHP-I inhibitor like cilastatin.[9][10] Cilastatin itself has been studied in the context of reducing nephrotoxicity of imipenem.

Q2: How can I monitor for potential nephrotoxicity?

A2: Regular monitoring of renal function is recommended. Key parameters to assess include:

  • Serum creatinine and blood urea nitrogen (BUN) levels.

  • Urine output.

  • Histopathological examination of the kidneys upon study completion to check for any signs of tubular damage or interstitial nephritis.

Q3: What are the best practices for preventing drug-induced kidney injury in animal models?

A3: To minimize the risk of nephrotoxicity:

  • Ensure adequate hydration of the animals.

  • Avoid concurrent use of other known nephrotoxic drugs (e.g., aminoglycosides, certain NSAIDs).[8][11]

  • Consider establishing baseline renal function before initiating high-dose this compound administration.

Gastrointestinal and Other Adverse Effects

Q1: What are the common non-neurological, non-renal adverse effects of high-dose this compound?

A1: In both clinical and preclinical studies, the most frequently reported side effects are gastrointestinal and skin-related. These include diarrhea, nausea, vomiting, and skin rashes or eruptions.[4][8][9] At very high doses (e.g., 1,250 mg every 8 hours in a human phase 1 study), the incidence of these effects increases.[12][13]

Q2: How should I manage gastrointestinal upset in my animal subjects?

A2: Management is primarily supportive:

  • Ensure continued access to food and water to prevent dehydration.

  • Monitor for significant weight loss or signs of distress.

  • If diarrhea is severe, consider reducing the dose or temporarily discontinuing the drug. It is also important to rule out infection with pathogens like Clostridium difficile, which can be a consequence of antibiotic use.[8]

Q3: Are there any hematological effects associated with this compound?

A3: Changes in blood cell counts, though less common, can occur. These may include transient elevations in eosinophils and platelets, or reductions in white blood cells (leukopenia) and platelets (thrombocytopenia).[4][8] Regular complete blood counts (CBCs) can be incorporated into the study protocol for monitoring.

Quantitative Data Summary

Table 1: Proconvulsive Activity of Carbapenems in Mice

CarbapenemDose (i.v.)Effect on Pentylenetetrazol (PTZ) Convulsive Threshold
This compound 400 mg/kgNot significantly different from control[3]
Meropenem 400 mg/kgNot significantly different from control[3]
Imipenem/Cilastatin 400/400 mg/kgSignificantly lowered the convulsive threshold[3]

Table 2: In Vitro Inhibition of [3H]muscimol Binding to GABAa Receptors

CarbapenemEffect on [3H]muscimol BindingIC50
This compound Did not inhibit binding[3]Not applicable
Meropenem Did not inhibit binding[3]Not applicable
Imipenem/Cilastatin Significant inhibition[3]4.6 mM[3]

Experimental Protocols

Protocol 1: Monitoring for Neurotoxicity in Rodent Models

  • Baseline Assessment: Prior to this compound administration, observe each animal for 30 minutes to establish baseline behavioral patterns.

  • Dosing: Administer this compound at the predetermined high dose (e.g., via intravenous or intraperitoneal injection).

  • Post-Dose Observation:

    • Continuously observe the animals for the first 2 hours post-administration, as this is when peak plasma concentrations are typically reached.

    • Record incidences of any of the following behaviors using a seizure scoring scale (e.g., Racine scale).

      • Score 1: Twitching of facial muscles.

      • Score 2: Head nodding.

      • Score 3: Forelimb clonus.

      • Score 4: Rearing with forelimb clonus.

      • Score 5: Generalized clonic-tonic convulsions, loss of posture.

    • Continue intermittent observations (e.g., every hour) for up to 6-8 hours.

  • EEG Monitoring (if available):

    • For more precise studies, implant EEG electrodes over the cortex and hippocampus prior to the experiment.

    • Record EEG activity continuously from baseline through the post-dose observation period.

    • Analyze recordings for epileptiform discharges (e.g., spike-and-wave activity).

Protocol 2: Assessment of Renal Function

  • Baseline Sample Collection: Before initiating the study, collect blood and urine samples to determine baseline values for serum creatinine, BUN, and urinalysis parameters.

  • During the Study:

    • For multi-day high-dose studies, collect blood samples at regular intervals (e.g., every 3-7 days).

    • Place animals in metabolic cages to collect 24-hour urine samples for volume and creatinine clearance assessment.

  • Terminal Endpoint Analysis:

    • At the end of the study, collect a final blood sample.

    • Harvest the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess for tubular necrosis, interstitial inflammation, or other signs of damage. The other kidney can be snap-frozen for molecular or biochemical analyses.

Visualizations

G cluster_pathway Proposed Mechanism of Carbapenem-Induced Neurotoxicity This compound High-Dose This compound GABAaR GABAa Receptor This compound->GABAaR Antagonism Inhibition Reduced GABAergic Inhibition GABAaR->Inhibition Leads to Excitation Increased Neuronal Excitability Inhibition->Excitation Results in Seizure Seizure Activity Excitation->Seizure Can cause

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

G cluster_workflow Troubleshooting Workflow: Unexpected Seizure in Animal Study Start Adverse Event: Animal exhibits seizure activity StopDrug Immediately cease This compound administration Start->StopDrug Assess Assess severity and duration of seizure StopDrug->Assess Anticonvulsant Administer benzodiazepine or barbiturate Assess->Anticonvulsant If seizure is severe or prolonged SupportiveCare Provide supportive care (monitor vitals, ensure safety) Assess->SupportiveCare Anticonvulsant->SupportiveCare Observe Observe for resolution of symptoms SupportiveCare->Observe Review Review experimental protocol: - Dose calculation - Renal function - Concomitant drugs Observe->Review Once animal is stable End Document event and adjust protocol for future studies Review->End

Caption: Experimental workflow for managing an unexpected seizure event.

References

Technical Support Center: Optimization of Biapenem Administration Based on Bacterial Growth Phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the optimal timing of Biapenem administration based on the bacterial growth phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound, and why is the bacterial growth phase relevant to its efficacy?

A1: this compound is a carbapenem antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By binding to and inactivating PBPs, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.

The bacterial growth phase is highly relevant to this compound's efficacy because the synthesis of peptidoglycan is most active during the logarithmic (exponential) growth phase. During this phase, bacteria are rapidly dividing and require robust cell wall production. In contrast, bacteria in the stationary phase have a significantly reduced rate of cell division and peptidoglycan synthesis. Consequently, this compound is expected to be most effective against actively growing bacteria.

Q2: How does the expression of Penicillin-Binding Proteins (PBPs) differ between the logarithmic and stationary growth phases?

A2: The expression of PBPs, the molecular targets of this compound, can vary significantly between the logarithmic and stationary growth phases. Research has shown that in some bacterial species, the abundance of certain PBPs decreases as the culture enters the stationary phase. For instance, in Streptococcus pyogenes, the binding of penicillin to all PBPs was found to be decreased in stationary-phase cells, with PBPs 1 and 4 becoming undetectable after 36 hours.[2] Similarly, in Escherichia coli, the expression of PBP2 is reduced during the stationary phase.[3] This reduction in the availability of its target proteins can contribute to the decreased susceptibility of stationary-phase bacteria to this compound.

Q3: What is a time-kill curve analysis, and how can it be used to evaluate the efficacy of this compound against different bacterial growth phases?

A3: A time-kill curve analysis is an in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time. This assay provides detailed information about the rate and extent of bacterial killing, helping to distinguish between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects. By performing time-kill assays on bacterial cultures in both the logarithmic and stationary phases, researchers can directly compare the bactericidal activity of this compound against bacteria in these different metabolic states. This allows for a quantitative assessment of how the growth phase impacts the drug's efficacy.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause: The growth phase of the bacterial inoculum was not standardized. Standard MIC testing protocols typically require the use of a standardized inoculum from a culture in the logarithmic growth phase. If the inoculum is taken from a stationary phase culture, the bacteria may exhibit higher resistance, leading to an artificially high MIC value.

  • Troubleshooting Steps:

    • Ensure that the bacterial culture used to prepare the inoculum is in the mid-logarithmic growth phase. This can be verified by monitoring the optical density (OD) of the culture over time.

    • Standardize the inoculum density using a McFarland standard or by plating serial dilutions to determine the colony-forming units (CFU) per milliliter.

    • Always include a quality control strain with a known this compound MIC range to validate the assay.

Problem 2: this compound appears less effective in our in vivo infection model than expected based on in vitro MIC data.

  • Possible Cause: The bacterial population in the in vivo model may have a significant proportion of cells in a stationary or slow-growing state. In established infections, nutrient limitation and the host immune response can lead to the formation of microenvironments where bacteria are not actively replicating.

  • Troubleshooting Steps:

    • Consider the stage of infection in your animal model. Early-stage infections are more likely to have a higher proportion of rapidly dividing bacteria.

    • Attempt to quantify the bacterial load and assess the metabolic state of the bacteria isolated from the infection site.

    • Design experiments to evaluate this compound's efficacy at different time points post-infection to correlate with potential shifts in the bacterial growth phase.

Problem 3: Difficulty in interpreting time-kill assay results, particularly with stationary phase cultures.

  • Possible Cause: Stationary phase bacteria may exhibit tolerance to this compound, meaning they are not actively killed but can resume growth once the antibiotic is removed. This can make it challenging to distinguish between a bactericidal and a bacteriostatic effect.

  • Troubleshooting Steps:

    • When performing time-kill assays with stationary phase cultures, extend the incubation period to observe any potential delayed killing effects.

    • Include a "regrowth" phase in your experiment. After a set period of exposure to this compound, wash the cells to remove the antibiotic and resuspend them in fresh, antibiotic-free medium to see if they can recover and resume growth.

    • Consider using microscopy to visually assess cell morphology and viability in addition to CFU counts.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

(Note: Standard MIC testing is typically performed on bacteria in the logarithmic growth phase. Data for stationary phase bacteria is less common and may require specific experimental determination.)

Bacterial SpeciesThis compound MIC Range (mg/L)
Escherichia coli0.1–2[1]
Klebsiella pneumoniae0.5–2[1]
Pseudomonas aeruginosa1–8[1]
Acinetobacter baumannii1–2[1]
Enterobacter cloacae0.25–0.5[1]

Table 2: Hypothetical Comparative Efficacy of a Carbapenem Antibiotic against Pseudomonas aeruginosa in Different Growth Phases.

(This table is a representative example based on the principle of reduced susceptibility in stationary phase. Actual values for this compound should be determined experimentally.)

Growth PhaseMinimum Inhibitory Concentration (MIC) (mg/L)Time to Achieve 3-log Reduction in CFU (Hours) at 4x MIC
Logarithmic24
Stationary>16>24

Experimental Protocols

Protocol 1: Determination of this compound Efficacy against Logarithmic vs. Stationary Phase Bacteria using Time-Kill Curve Analysis

Objective: To compare the bactericidal activity of this compound against a target bacterial strain in both logarithmic and stationary growth phases.

Materials:

  • Target bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound analytical standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile test tubes and flasks

  • Spectrophotometer

  • Incubator shaker

  • Micropipettes and sterile tips

  • Tryptic Soy Agar (TSA) plates

  • Automated colony counter or manual counting equipment

Methodology:

  • Preparation of Logarithmic Phase Inoculum:

    • Inoculate a single colony of the target bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into a larger volume of fresh, pre-warmed TSB.

    • Monitor the optical density at 600 nm (OD600) every 30-60 minutes until the culture reaches the mid-logarithmic phase (typically an OD600 of 0.4-0.6).

    • Adjust the culture density with sterile saline to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

  • Preparation of Stationary Phase Inoculum:

    • Inoculate a single colony of the target bacterium into 5 mL of TSB and incubate for 24-48 hours at 37°C with shaking to ensure the culture has reached the stationary phase.

    • Adjust the culture density with sterile saline to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

  • Time-Kill Assay:

    • Prepare a series of test tubes or flasks containing the appropriate growth medium with varying concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). The MIC should be predetermined using a standard broth microdilution method with a logarithmic phase inoculum.

    • Prepare two sets of these tubes: one for the logarithmic phase inoculum and one for the stationary phase inoculum.

    • Inoculate each tube with the respective standardized bacterial suspension.

    • Incubate all tubes at 37°C with shaking.

    • At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration for both the logarithmic and stationary phase cultures.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

    • Compare the rate and extent of killing between the two growth phases.

Visualizations

Bacterial_Growth_Phase_and_Biapenem_Efficacy cluster_0 Bacterial Growth Phases cluster_1 Cellular Processes cluster_2 This compound Efficacy Log_Phase Logarithmic Phase (Active Growth and Division) Peptidoglycan_Synthesis High Rate of Peptidoglycan Synthesis Log_Phase->Peptidoglycan_Synthesis leads to PBP_Expression_High High Expression of Penicillin-Binding Proteins (PBPs) Log_Phase->PBP_Expression_High characterized by Stationary_Phase Stationary Phase (Slowed/No Growth) Reduced_Synthesis Low Rate of Peptidoglycan Synthesis Stationary_Phase->Reduced_Synthesis leads to PBP_Expression_Low Reduced Expression of Penicillin-Binding Proteins (PBPs) Stationary_Phase->PBP_Expression_Low characterized by High_Efficacy High Efficacy (Bactericidal) Peptidoglycan_Synthesis->High_Efficacy provides target for PBP_Expression_High->High_Efficacy provides target for Low_Efficacy Low Efficacy (Reduced or Bacteriostatic Effect) Reduced_Synthesis->Low_Efficacy reduces target for PBP_Expression_Low->Low_Efficacy reduces target for This compound This compound This compound->High_Efficacy effective against This compound->Low_Efficacy less effective against

Caption: Logical relationship between bacterial growth phase and this compound efficacy.

Biapenem_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Time_Kill_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (Log or Stationary Phase) Start->Prepare_Inoculum Standardize_Inoculum Standardize Inoculum (approx. 5x10^5 CFU/mL) Prepare_Inoculum->Standardize_Inoculum Expose_to_this compound Expose Bacteria to Varying this compound Concentrations Standardize_Inoculum->Expose_to_this compound Incubate Incubate at 37°C with Shaking Expose_to_this compound->Incubate Sample Sample at Timed Intervals (0, 2, 4, 6, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for a time-kill curve assay.

References

Technical Support Center: Enhancing Biapenem Activity Against Oxacillin-Resistant Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the enhanced efficacy of Biapenem against oxacillin-resistant Staphylococcus aureus (MRSA). This resource provides practical answers, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a carbapenem antibiotic, a class of β-lactam antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis.[1][2] It does this by binding to essential enzymes called penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[1][2] By disrupting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1][2] It is known for its broad-spectrum activity and stability against most β-lactamase enzymes.[1][2]

Q2: Why is this compound's activity diminished against oxacillin-resistant staphylococci (MRSA)? A2: MRSA's resistance to most β-lactam antibiotics, including this compound, is primarily due to the acquisition of the mecA gene.[3][4][5] This gene encodes for a unique penicillin-binding protein called PBP2a.[3][4][5] PBP2a has a very low affinity for β-lactam antibiotics, allowing it to continue synthesizing the cell wall even when other native PBPs are inhibited by the drug.[3][4][6] This renders the antibiotic ineffective.[3]

Q3: What is "synergy" in the context of antibiotic combinations? A3: Synergy occurs when the combined antimicrobial effect of two or more drugs is significantly greater than the sum of their individual effects.[7] This is a highly desirable outcome in combination therapy as it can increase treatment efficacy, lower the required dosages of individual drugs, and potentially reduce the development of further resistance.[7] In vitro, synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index.[8]

Q4: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted? A4: The FIC index is calculated from data obtained in a checkerboard assay. The formula is: FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The results are typically interpreted as follows[8][9]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Troubleshooting Experimental Issues

Q5: My checkerboard assay results are inconsistent or not reproducible. What are the common causes? A5: Inconsistency in checkerboard assays can stem from several factors:

  • Inoculum Preparation: The bacterial inoculum density is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8][10] An incorrect density can significantly alter MIC values.

  • Pipetting Errors: The serial dilutions across the 96-well plate are prone to error, especially when performed manually. Using calibrated multichannel pipettes can improve accuracy.[11]

  • Drug Preparation: Ensure that stock solutions of the antibiotics are prepared fresh and accurately. The initial concentrations must be correct to ensure the dilution series covers the expected MIC range.

  • Incubation Conditions: Maintain consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 35-37°C).[8][10][12] Variations can affect bacterial growth and MIC interpretation.

Q6: The FIC index from my experiment indicates an "additive" or "indifferent" effect, but I expected synergy. What should I check? A6:

  • Concentration Ranges: You may not be testing the optimal concentrations for synergy. Ensure your dilution series for both drugs covers a wide range, typically from well above to well below the individual MICs.

  • Mechanism of Action: The chosen combination may not have a synergistic mechanism. Synergy often occurs when two drugs target different but related pathways. For carbapenems and MRSA, a successful synergistic agent often targets the PBP2a resistance mechanism or disrupts another cellular process that makes the bacteria more susceptible to the carbapenem.[6]

  • Strain Specificity: Synergy can be strain-dependent. The combination may not be effective against the specific MRSA isolate you are testing. It is advisable to test against multiple clinical isolates.[13]

Q7: My time-kill curve does not show a ≥3-log10 reduction in CFU/mL for the combination. How do I interpret this? A7: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[12] If your combination does not achieve this, it may be:

  • Bacteriostatic: A reduction of <3-log10 CFU/mL indicates a bacteriostatic effect, meaning the combination inhibits bacterial growth but does not actively kill the bacteria.[12][14]

  • Suboptimal Concentrations: The concentrations used in the time-kill assay (often based on MICs from the checkerboard assay) may not be sufficient to produce a bactericidal effect.

  • Time-Dependent Killing: The killing effect may take longer than your final time point (e.g., 24 hours). Consider extending the assay duration if feasible.

Data Presentation: Synergy of Carbapenems Against MRSA

The following tables summarize findings from studies evaluating the synergistic activity of carbapenems (including this compound) with other agents against MRSA.

Table 1: FIC Indices for Carbapenem + Chenodeoxycholic Acid (CDCA) against MRSA.

CarbapenemNumber of StrainsFIC Index RangeInterpretation
This compound250.09375 - 0.75Synergy
Meropenem250.09375 - 0.75Synergy
Imipenem250.09375 - 0.75Synergy
Data sourced from a study on the synergistic inhibition of MRSA by CDCA and carbapenems.[13][15]

Table 2: FIC Indices for Meropenem + Other β-Lactams against MRSA.

CombinationNumber of StrainsGeometric Mean FIC IndexInterpretation
Meropenem + Cefpiramide250.237Synergy
Data from a study on the in vitro synergistic activity between meropenem and other beta-lactams against MRSA.[16]

Visualizations: Pathways and Workflows

MRSA_Resistance_Mechanism cluster_drug Drug Action This compound This compound (β-Lactam) PBP PBP This compound->PBP Inhibits PBP2a PBP2a This compound->PBP2a Ineffective Binding Peptidoglycan Peptidoglycan PBP->Peptidoglycan Blocked PBP2a->Peptidoglycan Bypasses Inhibition Wall_Integrity Wall_Integrity Peptidoglycan->Wall_Integrity Maintains MRSA_Survival MRSA Survival & Resistance Wall_Integrity->MRSA_Survival Leads to

Synergy_Hypothesis cluster_drugs Combination Therapy cluster_cell MRSA Cell This compound This compound PBP2a PBP2a This compound->PBP2a Binds Effectively (Restored Activity) Potentiator Potentiator (e.g., PBP2a Inhibitor) Potentiator->PBP2a Inhibits / Alters Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan Blocked Cell_Death Cell Death (Synergistic Effect) Peptidoglycan->Cell_Death Inhibition Leads to

Checkerboard_Workflow Start Start Prep_Drugs Prepare Serial Dilutions of Drug A (this compound) & Drug B Start->Prep_Drugs Dispense Dispense Drugs into 96-Well Plate in a Checkerboard Pattern Prep_Drugs->Dispense Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Dispense->Prep_Inoculum Inoculate Inoculate All Wells (Except Sterility Controls) Prep_Inoculum->Inoculate Incubate Incubate Plate (35-37°C for 18-24h) Inoculate->Incubate Read_MIC Read Plate to Determine MICs (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Calculate_FIC Calculate FIC Index for Each Well Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Time_Kill_Workflow Start Start Prep_Culture Grow MRSA to Mid-Logarithmic Phase Start->Prep_Culture Dilute_Culture Dilute Culture to Starting Inoculum (~5x10^5 CFU/mL) in Flasks Prep_Culture->Dilute_Culture Add_Drugs Add Drugs to Flasks: - Drug A alone - Drug B alone - Combination - Growth Control Dilute_Culture->Add_Drugs Incubate_Shaking Incubate Flasks in Shaking Incubator (37°C) Add_Drugs->Incubate_Shaking Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate_Shaking->Sample Periodically Plate Perform Serial Dilutions and Plate onto Agar Sample->Plate Count_CFU Incubate Plates and Count Colonies (CFU/mL) Plate->Count_CFU Plot Plot log10(CFU/mL) vs. Time Count_CFU->Plot End End Plot->End

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the broth microdilution checkerboard method to determine the synergistic potential of this compound in combination with a second agent.[8][10][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second test agent

  • MRSA isolate(s)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated single and multichannel pipettes

Methodology:

  • Drug Preparation: Prepare stock solutions of each drug at a concentration at least 4-fold higher than the highest concentration to be tested. Perform two-fold serial dilutions of each drug in CAMHB.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Dispense 50 µL of each this compound dilution along the x-axis (e.g., columns 1-10).

    • Dispense 50 µL of the second agent's dilutions along the y-axis (e.g., rows A-G).

    • This creates a matrix of drug combinations.

    • Include control wells: this compound alone (e.g., row H), second agent alone (e.g., column 11), and a growth control with no drugs (e.g., well H12).

  • Inoculum Preparation: Grow an overnight culture of the test MRSA strain. Dilute the culture in CAMHB to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[10]

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculation: Calculate the FIC index for each well that shows growth inhibition as described in the FAQ section. The lowest FIC index value is reported as the result for the combination.

Protocol 2: Time-Kill Curve Assay

This protocol measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[12][14]

Materials:

  • Sterile culture flasks

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second test agent

  • MRSA isolate(s)

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

Methodology:

  • Culture Preparation: Grow an overnight MRSA culture. Inoculate fresh CAMHB and grow to a mid-logarithmic phase (e.g., OD600 ≈ 0.3-0.5).[10]

  • Inoculum Standardization: Dilute the mid-log phase culture in pre-warmed CAMHB in several flasks to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[10][12]

  • Experimental Setup: Add the antibiotics to the flasks at the desired concentrations (often based on the MIC values from the checkerboard assay). Set up the following conditions:

    • Growth Control (no antibiotic)

    • This compound alone

    • Second agent alone

    • This compound + second agent combination

  • Incubation and Sampling: Incubate all flasks at 37°C with constant agitation (e.g., 120 rpm).[12] At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[10]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates in triplicate.[12]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[17]

    • Bactericidal Activity: A ≥3-log10 decrease in CFU/mL by the combination compared to the initial (time 0) inoculum.[12]

References

Technical Support Center: Refining Biapenem Dosage Based on fT>MIC Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Biapenem dosage refinement. The information is designed to address specific issues encountered during experiments aimed at optimizing clinical outcomes through fT>MIC (time that the free drug concentration remains above the minimum inhibitory concentration) targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound, and why is it important?

A1: The primary PK/PD index for this compound, like other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1][2] This parameter is crucial because this compound exhibits time-dependent bactericidal activity, meaning its effectiveness is more dependent on the duration of exposure above the MIC rather than the peak concentration.[1][2] Achieving a specific fT>MIC target is associated with better clinical and bacteriological outcomes.[3]

Q2: What are the recommended fT>MIC targets for this compound to ensure clinical efficacy?

A2: The optimal fT>MIC target for carbapenems can vary, with guidelines suggesting a range of 40%–70%.[1][2] For favorable clinical outcomes in septic patients treated with this compound, a target of 70% fT>MIC has been associated with success.[1][4] However, for certain pathogens like P. aeruginosa, a target of at least 40% fT>MIC is often considered, though achieving this can be challenging with standard dosing.[5] Some studies suggest that for critically ill patients, a more aggressive target of 100% fT>MIC may be necessary for optimal outcomes.[6]

Q3: How do patient-specific factors like sepsis or pediatric use influence this compound's pharmacokinetics and required dosage?

A3: Patient-specific factors significantly alter this compound's pharmacokinetics.

  • Sepsis: Septic patients often have an increased volume of distribution for this compound, which can be four to five times higher than in other patient populations.[2] This may lead to lower than expected plasma concentrations, making standard dosing regimens potentially insufficient to reach therapeutic fT>MIC targets.[2][4] In septic patients, creatinine clearance (CLCR) and blood urea nitrogen (BUN) have been identified as significant covariates influencing this compound's clearance and distribution.[4]

  • Pediatric Patients: In children, this compound's pharmacokinetics are significantly influenced by total body weight (TBW) and creatinine clearance (CLcr).[7][8][9] Population PK models have been developed to optimize dosing in this population, with regimens like 5 mg/kg q8h and 10 mg/kg q8h showing a high probability of achieving therapeutic targets for common pathogens.[7][8][9]

Q4: What is the current evidence on continuous versus intermittent infusion of this compound for achieving fT>MIC targets?

A4: Prolonging the infusion time of β-lactam antibiotics is a strategy to maximize the fT>MIC. For this compound, extending the infusion from 0.5 hours to 1 hour or longer increases the probability of target attainment.[10] While large clinical trials specifically on this compound are limited, studies on other β-lactams in critically ill patients show that continuous or extended infusions can improve the achievement of PK/PD targets.[6] However, large randomized trials comparing continuous versus intermittent infusion of β-lactams have not consistently shown a significant reduction in 90-day mortality, although some have observed higher rates of clinical cure with continuous infusion.[11][12][13] Therefore, while pharmacodynamically sound, the decision to use extended or continuous infusion should be based on the specific clinical scenario, pathogen MIC, and local practice.[14]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

Q: My in vitro MIC values for this compound against quality control (QC) strains are out of the expected range. What are the potential causes and solutions?

A: Inaccurate MIC results can stem from several factors related to materials, methodology, or the bacteria themselves. Here are common troubleshooting steps:

  • Problem: Inoculum Preparation.

    • Cause: The most frequent error is an incorrect inoculum density. An inoculum that is too heavy can lead to falsely elevated MICs, while one that is too light can result in falsely low MICs.

    • Solution: Strictly adhere to the protocol for preparing the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Ensure the final inoculum in the test wells or on the agar plate is correct (e.g., ~5 x 10⁵ CFU/mL for broth microdilution).[15]

  • Problem: this compound Preparation/Storage.

    • Cause: this compound, like other carbapenems, can degrade if not stored or prepared correctly. Improper storage of powder or stock solutions can lead to a loss of potency.

    • Solution: Verify the expiration date and storage conditions of the this compound powder. Prepare fresh stock solutions and store them in appropriate aliquots at -70°C.[16]

  • Problem: Media and Incubation.

    • Cause: The pH of the Mueller-Hinton Broth/Agar (MHB/MHA) can affect the activity of the antibiotic.[16] Incorrect incubation time or temperature can also lead to erroneous results.

    • Solution: Ensure the media pH is within the recommended range (7.2-7.4).[17] Verify that the incubator maintains a stable temperature of 35 ± 2 °C and that plates are incubated for the specified duration (e.g., 16-20 hours for broth microdilution).[15][16]

  • Problem: Contamination.

    • Cause: Contamination of the QC strain culture will lead to unreliable results.

    • Solution: Visually inspect the QC strain culture for any signs of contamination and perform a purity check by subculturing onto an appropriate agar plate.[16]

Issue 2: Failure to Achieve fT>MIC Targets in Preclinical or Clinical Experiments

Q: Despite administering what was thought to be an adequate dose of this compound, our plasma concentration data shows we are not reaching the desired fT>MIC target (e.g., 70% fT>MIC). How can we troubleshoot this?

A: This is a common challenge, especially in critically ill populations or when dealing with less susceptible pathogens.

  • Step 1: Re-evaluate the PK/PD Model.

    • Action: Ensure the pharmacokinetic model being used is appropriate for the study population. A one-compartment model may not adequately describe this compound's distribution, as two-compartment models are often a better fit.[4][7] Factors like creatinine clearance, body weight, and sepsis status can significantly alter PK parameters and should be included as covariates in the model if possible.[4][7][8]

  • Step 2: Consider Dosing Regimen Modifications.

    • Action: If the target is not being met, adjustments to the dosing regimen are necessary. Based on PK/PD simulations, consider the following:

      • Increase Dosing Frequency: For time-dependent antibiotics, administering the drug more frequently (e.g., changing from 300 mg every 8 hours to 300 mg every 6 hours) can increase the fT>MIC without increasing the total daily dose.[2][10]

      • Increase the Dose: If increasing the frequency is not sufficient, a higher dose may be required (e.g., moving from 300 mg to 600 mg).[4]

      • Extend the Infusion Time: Prolonging the infusion duration (e.g., from 30 minutes to 2-4 hours) is an effective strategy to increase fT>MIC, particularly for pathogens with higher MICs.[5]

  • Step 3: Perform Monte Carlo Simulations.

    • Action: Use population PK models to perform Monte Carlo simulations. This allows for the calculation of the Probability of Target Attainment (PTA) for various dosing regimens against a range of MIC values.[4][5] This analysis can help identify the optimal regimen to achieve a high PTA (e.g., >90%) for the target pathogen population.

Data Presentation

Table 1: this compound Dosing Regimens and PK/PD Target Attainment in Different Patient Populations

Patient PopulationDosing RegimenPK/PD TargetKey Findings & CommentsReference
Septic Adults 1.2 g daily (e.g., 300mg q6h or 600mg q12h)70% fT>MICStandard daily dose of 1.2 g may be insufficient. 300 mg q6h showed better target attainment than 600 mg q8h for pathogens with MICs of 1.0 mg/L. 600 mg q6h is suggested as an optimal choice.[2][4]
Pediatric Patients 5 mg/kg q8h or 10 mg/kg q8hNot specified, but sufficient exposureThese regimens provided high probability of target attainment for P. aeruginosa and S. pneumoniae.[7][8][9]
Critically Ill (ICU) with P. aeruginosa 300 mg q12h/q8h/q6h (Short Infusion)40% fT>MICStandard short-infusion regimens were insufficient to achieve a >90% cumulative fraction of response (CFR).[5]
Critically Ill (ICU) with P. aeruginosa 600 mg q12h (Extended Infusion 2-4h)20% fT>MICThis regimen could achieve a CFR >90% even with a less aggressive target.[5]
Patients on Continuous Hemodiafiltration (CHDF) 300 mg q6h (1h infusion)40% T>MIC (4 µg/mL)This regimen was identified as optimal, achieving a 90.2% PTA at an MIC of 2 µg/mL.[10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines and is a standard method for determining the MIC of this compound.[15][18]

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound analytical powder.

    • Reconstitute in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store in small aliquots at -70°C until use.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).

    • The final volume in each well before adding bacteria should be 50 µL.

    • Include a growth control well (CAMHB only, no antibiotic) and a sterility control well (uninoculated CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Transfer colonies to a tube of sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Seal the plates or cover with a lid to prevent evaporation.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or spectrophotometer can aid in this process.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[15]

Visualizations

Biapenem_Dosage_Optimization_Workflow cluster_0 Phase 1: Initial Data Collection cluster_1 Phase 2: Simulation & Analysis cluster_2 Phase 3: Regimen Selection & Validation A Identify Target Pathogen & Population B Determine MIC Distribution (e.g., EUCAST/CLSI data) A->B C Obtain Population PK Model (Literature or new study) A->C D Define PK/PD Target (e.g., 70% fT>MIC) B->D F Perform Monte Carlo Simulation (n=10,000) C->F G Calculate Probability of Target Attainment (PTA) D->G E Propose Dosing Regimens (Dose, Frequency, Infusion Time) E->F F->G H Select Regimen with PTA > 90% G->H I Validate with Clinical Study & Therapeutic Drug Monitoring (TDM) H->I J Refine Dosage Based on Clinical Outcomes I->J J->E Iterative Refinement

Caption: Workflow for optimizing this compound dosage using PK/PD modeling and simulation.

PKPD_Relationship Dose Dosing Regimen (Dose, Interval, Infusion Time) PK Pharmacokinetics (Cmax, Vd, CL) Dose->PK influences PD_Target PK/PD Index (%fT>MIC) PK->PD_Target determines Outcome Clinical & Bacteriological Outcome PD_Target->Outcome predicts MIC Pathogen MIC MIC->PD_Target determines Patient Patient Factors (Renal Function, Sepsis) Patient->PK alters

Caption: Relationship between this compound dosing, PK/PD parameters, and clinical outcome.

References

Validation & Comparative

Comparative In-Vitro Activity of Biapenem vs. Meropenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of two carbapenem antibiotics, Biapenem and Meropenem, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is collated from multiple scientific studies to support research and development in the field of infectious diseases.

Quantitative Antimicrobial Activity

The in-vitro efficacy of this compound and Meropenem against Pseudomonas aeruginosa is primarily determined by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

AntibioticNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
This compound 716 (clinical isolates)-1-[1]
Meropenem 716 (clinical isolates)-1-[1]
This compound 18 (meropenem-resistant)4256-[2][3]
Meropenem 18 (meropenem-resistant)16512-[2][3]
This compound Not Specified--Same as Meropenem[4][5]
Meropenem Not Specified--Same as this compound[4][5]

Key Findings:

  • Against a broad collection of clinical isolates of Pseudomonas aeruginosa, both this compound and Meropenem demonstrate potent activity, with an MIC90 of 1 mg/L.[1]

  • In a study focusing on meropenem-resistant strains of P. aeruginosa, this compound exhibited a lower MIC90 (256 mg/L) compared to Meropenem (512 mg/L), suggesting it may retain some activity against strains with resistance to Meropenem.[2][3]

  • A multicenter clinical trial concluded that the in-vitro MIC range for this compound against P. aeruginosa was comparable to that of Meropenem.[4][5]

Experimental Protocols

The determination of in-vitro antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most common method cited in the comparative studies is the broth microdilution method, performed in accordance with guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum:

    • Pseudomonas aeruginosa isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and Meropenem are prepared.

    • Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The concentration range is selected to span the expected MIC values.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

  • Quality Control:

    • A reference strain of Pseudomonas aeruginosa (e.g., ATCC 27853) is tested concurrently to ensure the accuracy and reproducibility of the results. The obtained MIC values for the reference strain should fall within the acceptable range specified by CLSI guidelines.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against Pseudomonas aeruginosa.

MIC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis cluster_qc Quality Control start Start bacterial_culture Bacterial Isolate (P. aeruginosa) start->bacterial_culture antibiotic_stock Antibiotic Stock (this compound/Meropenem) start->antibiotic_stock inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Antibiotics antibiotic_stock->serial_dilution inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic validate_results Validate Results determine_mic->validate_results qc_strain QC Strain Testing (e.g., ATCC 27853) qc_strain->validate_results

Caption: Workflow for MIC Determination.

The carbapenem class of antibiotics, including this compound and Meropenem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the weakening of the cell wall and ultimately cell lysis.

Carbapenem_Mechanism cluster_cell Pseudomonas aeruginosa Cell carbapenem Carbapenem (this compound/Meropenem) porin Porin Channel (e.g., OprD) carbapenem->porin Entry periplasm Periplasmic Space porin->periplasm pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp Binding peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition cell_wall Cell Wall peptidoglycan->cell_wall Leads to lysis Cell Lysis cell_wall->lysis Weakening leads to

Caption: Carbapenem Mechanism of Action.

References

A Head-to-Head Comparison of Biapenem and Imipenem for the Treatment of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biapenem and Imipenem, two potent carbapenem antibiotics, in the context of treating respiratory tract infections. The information presented is collated from clinical trials and in-vitro studies to support evidence-based decision-making in research and drug development.

Executive Summary

This compound, a parenteral carbapenem antibiotic, demonstrates comparable efficacy and safety to the established carbapenem, Imipenem (co-administered with Cilastatin), for the treatment of respiratory tract infections. Clinical data indicates no statistically significant differences in cure rates, bacteriological eradication, or adverse events between the two drugs.[1][2][3][4][5][6] this compound's key advantage lies in its stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for a co-administered DHP-I inhibitor like Cilastatin, which is required for Imipenem.[7][8] Both antibiotics exhibit a broad spectrum of activity against common respiratory pathogens through the inhibition of bacterial cell wall synthesis.

Mechanism of Action

Both this compound and Imipenem are bactericidal agents that belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][9][10][11][12][13] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][9][10][11][12][13] This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell cluster_antibiotics Carbapenem Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall Component) PBP->Peptidoglycan Synthesizes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to This compound This compound This compound->PBP Inhibits Imipenem Imipenem Imipenem->PBP Inhibits

Caption: Mechanism of action of this compound and Imipenem.

Clinical Efficacy and Safety

Multiple randomized controlled trials have demonstrated that this compound is as effective and well-tolerated as Imipenem/Cilastatin in treating respiratory tract infections.

Table 1: Clinical and Bacteriological Outcomes in Respiratory Tract Infections

OutcomeThis compoundImipenem/Cilastatinp-valueReference
Clinical Cure Rate 67.92%76.02%>0.05[1][2][4]
Clinical Effective Rate 88.68%93.40%>0.05[1][2][4]
Bacteriological Eradication Rate 93.83%98.82%>0.05[1][2][4]

Table 2: Adverse Events

Adverse Event RateThis compoundImipenem/Cilastatinp-valueReference
Drug-Related Adverse Events 6.54%7.41%>0.05[1][2][4]

Experimental Protocols

The data presented above is primarily derived from a multicenter, open-label, randomized controlled clinical study.

cluster_workflow Clinical Trial Workflow A Patient Enrollment (n=216 with respiratory or urinary tract infections) B Randomization A->B C This compound Group (n=106) 300 mg, 2-3 times daily IV for 7-14 days B->C D Imipenem/Cilastatin Group (n=106) 500 mg/500 mg, 2-3 times daily IV for 7-14 days B->D E Efficacy Assessment (Cure and effective rates) C->E F Bacteriological Assessment (Eradication rates) C->F G Safety Assessment (Adverse event rates) C->G D->E D->F D->G H Statistical Analysis (p > 0.05 indicates no significant difference) E->H F->H G->H

Caption: Workflow of a comparative clinical trial.

Study Design:

A multicenter, open-label, randomized controlled clinical study was conducted with 216 patients diagnosed with respiratory or urinary tract infections.[1][2][4]

Patient Population:

Patients were randomly assigned to either the this compound group (n=106) or the Imipenem/Cilastatin group (n=106).[1][2][4]

Treatment Regimen:
  • This compound group: Received 300 mg of this compound administered intravenously two or three times daily for 7 to 14 days.[1][2][4]

  • Imipenem/Cilastatin group: Received 500 mg of Imipenem and 500 mg of Cilastatin administered intravenously two or three times daily for 7 to 14 days.[1][2][4]

Efficacy and Safety Evaluation:

Clinical efficacy was evaluated based on cure and effective rates. Bacteriological efficacy was determined by the eradication rates of pathogens. Safety was assessed by monitoring the incidence of adverse events.[1][2][4]

In-Vitro Susceptibility

Both this compound and Imipenem demonstrate a broad spectrum of in-vitro activity against common respiratory pathogens.

Table 3: Comparative In-Vitro Activity (MIC90 in mg/L)

PathogenThis compound (MIC90)Imipenem (MIC90)Reference
Enterobacteriaceae 0.03 - 10.25 - 2[14]
Pseudomonas aeruginosa 11[14]
Anaerobic Bacteria (e.g., Bacteroides fragilis) 0.250.25[14]

MIC90: Minimum Inhibitory Concentration for 90% of isolates.

Generally, Imipenem is more active against Gram-positive cocci, while this compound shows comparable or slightly better activity against some Gram-negative bacilli.[15]

Pharmacokinetics

A key differentiator between this compound and Imipenem is their stability in the presence of renal dehydropeptidase-I (DHP-I).

Table 4: Pharmacokinetic Properties

ParameterThis compoundImipenem
Stability to DHP-I Stable, no inhibitor neededUnstable, requires co-administration with Cilastatin (a DHP-I inhibitor)
Half-life Approximately 1 hourApproximately 1-2 hours
Excretion Primarily renalPrimarily renal
Lung Tissue Penetration Good penetration into lung tissue and body fluidsGood penetration into tissues and fluids

This compound's stability to DHP-I simplifies its administration and may reduce the potential for drug interactions associated with a co-drug.[7][8] Both antibiotics demonstrate good penetration into lung tissue, which is crucial for the effective treatment of respiratory infections.[7]

Conclusion

The available evidence from clinical trials and in-vitro studies indicates that this compound is a valuable therapeutic alternative to Imipenem/Cilastatin for the treatment of respiratory tract infections. Its comparable efficacy and safety, combined with the practical advantage of not requiring a DHP-I inhibitor, make it a strong candidate for use in clinical practice and a subject for further research in the development of new anti-infective therapies. Both agents remain critical tools in managing severe bacterial infections, particularly those caused by multidrug-resistant organisms.

References

Biapenem's Efficacy Against Multi-Drug Resistant Acinetobacter baumannii: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistant (MDR) Acinetobacter baumannii poses a significant threat to global health, necessitating the exploration of effective therapeutic options. This guide provides a comprehensive comparison of Biapenem's efficacy against MDR A. baumannii, juxtaposed with other commonly utilized antibiotics. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy of this compound and Other Antibiotics

The in vitro activity of this compound against multi-drug resistant and carbapenem-resistant A. baumannii has been a subject of multiple studies. Evidence suggests that this compound may offer an advantage over other carbapenems.

A study involving 412 clinical isolates of A. baumannii in Thailand demonstrated that this compound exhibited a lower Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates compared to imipenem and meropenem. Specifically, the MIC50/90 for this compound was 16/32 µg/mL, while for imipenem it was 32/128 µg/mL and for meropenem it was 32/64 µg/mL.[1] This suggests that this compound is more potent against these resistant strains. Furthermore, the study found that 15% of imipenem and meropenem-resistant A. baumannii were still susceptible to this compound, indicating its potential utility in cases of resistance to other carbapenems.[1] Another study also reported MIC50 and MIC90 values of 32/64 mg/L for this compound against A. baumannii.[2]

The tables below summarize the MIC50 and MIC90 values for this compound and a range of comparator antibiotics against MDR A. baumannii, compiled from various studies.

Table 1: Comparative MIC50 and MIC90 Values of Carbapenems against MDR Acinetobacter baumannii

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 16 32
Imipenem32>64 - 128
Meropenem>32>32
Doripenem>32>32

Data compiled from a study on 412 A. baumannii clinical isolates.[1]

Table 2: MIC50 and MIC90 Values of Non-Carbapenem Antibiotics against MDR Acinetobacter baumannii

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Colistin12
Tigecycline1 - 22 - 4
Ampicillin-Sulbactam16/864/32

Data compiled from multiple surveillance studies.

Synergistic Activity of this compound

In the face of increasing resistance, combination therapy is a crucial strategy. Studies have investigated the synergistic effects of this compound with other antibiotics against MDR A. baumannii. A notable in vitro study demonstrated that the combination of this compound with colistin or fosfomycin showed a synergistic effect against all tested strains of MDR A. baumannii.[3] This synergy was determined using the checkerboard technique, where a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 indicates synergy.[3] For the this compound-colistin combination, 100% of the 40 tested strains showed an FICI ≤ 0.5.[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments used to evaluate antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the A. baumannii isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (e.g., this compound) is prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Checkerboard Synergy Assay

The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension of A. baumannii (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under the same conditions as the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of antibiotics. Common models for A. baumannii infections include murine pneumonia, sepsis, and wound infection models.

a) Murine Pneumonia Model: [4][5]

  • Animal Preparation: Immunocompetent or neutropenic mice (e.g., C57BL/6) are used. Neutropenia can be induced by cyclophosphamide administration.[5]

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of MDR A. baumannii.

  • Treatment: At a specified time post-infection, treatment with the test antibiotic (e.g., this compound) is initiated via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Outcome Assessment: Efficacy is assessed by monitoring survival rates, and by quantifying bacterial loads in the lungs and other organs at specific time points.

b) Murine Sepsis Model: [6][7]

  • Infection: Mice are infected via intraperitoneal injection of a lethal dose of MDR A. baumannii.

  • Treatment: Antibiotic treatment is initiated at a set time after infection.

  • Outcome Assessment: The primary outcome measured is the survival of the mice over a defined period (e.g., 7 days).

c) Galleria mellonella (Wax Moth Larvae) Infection Model: [8][9][10][11][12]

  • Infection: A defined inoculum of A. baumannii is injected into the hemocoel of the larvae.

  • Incubation: Larvae are incubated at 37°C.

  • Treatment: The test antibiotic can be co-injected with the bacteria or administered at a later time point.

  • Outcome Assessment: Larval survival is monitored over time. This model is a cost-effective, high-throughput alternative to mammalian models for initial screening.

Visualizing Resistance Mechanisms and Experimental Workflows

Understanding the mechanisms of resistance and the flow of experimental procedures is crucial for interpreting efficacy data. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation mic MIC Determination (Broth Microdilution) checkerboard Synergy Testing (Checkerboard Assay) mic->checkerboard informs concentration range time_kill Time-Kill Kinetics mic->time_kill informs concentration range galleria Galleria mellonella Model mic->galleria pneumonia Murine Pneumonia Model checkerboard->pneumonia sepsis Murine Sepsis Model time_kill->sepsis end Efficacy Profile pneumonia->end sepsis->end galleria->end start Isolate MDR A. baumannii start->mic

Caption: Experimental workflow for evaluating antibiotic efficacy.

oxa_regulation cluster_gene Genetic Level cluster_expression Gene Expression cluster_action Enzymatic Action ISAba1 Insertion Sequence ISAba1 promoter Promoter Region of blaOXA gene ISAba1->promoter provides promoter blaOXA blaOXA Gene (e.g., blaOXA-23, blaOXA-51) transcription Transcription translation Translation OXA_enzyme OXA Carbapenemase hydrolysis Hydrolysis carbapenem Carbapenem (e.g., this compound) inactive_carbapenem Inactive Carbapenem

Caption: Regulation of OXA carbapenemase expression by ISAba1.[13][14][15][16][17]

aders_regulation environmental_signal Environmental Signal (e.g., antibiotic stress) AdeS AdeS (Sensor Kinase) environmental_signal->AdeS AdeS_P AdeS-P AdeS->AdeS_P autophosphorylation AdeR AdeR (Response Regulator) AdeS_P->AdeR phosphorylates AdeR_P AdeR-P adeABC_operon adeABC Operon AdeR_P->adeABC_operon activates transcription AdeABC_pump AdeABC Efflux Pump adeABC_operon->AdeABC_pump translation efflux Efflux antibiotic Antibiotic antibiotic->AdeABC_pump extracellular Extracellular Space

Caption: Regulation of the AdeABC efflux pump by the AdeRS two-component system.[18][19][20][21][22]

References

Biapenem Versus Doripenem: A Comparative Analysis of Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability and in vitro efficacy of two critical carbapenem antibiotics, Biapenem and Doripenem. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows to aid in research and development.

Executive Summary

This compound and Doripenem are broad-spectrum β-lactam antibiotics with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Both drugs exhibit stability against hydrolysis by most β-lactamases and human renal dehydropeptidase-I (DHP-I), obviating the need for a DHP-I inhibitor.[1][2] However, their stability under various physicochemical conditions and their specific efficacy against clinically relevant pathogens show notable differences. This guide elucidates these distinctions through a review of published experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the key stability and efficacy parameters for this compound and Doripenem based on available in vitro data.

Table 1: Comparative Stability of this compound and Doripenem
ParameterThis compoundDoripenemReference
Degradation Half-life in Cation-Adjusted Mueller Hinton Broth (pH 7.25, 36°C) 20.7 hours40.6 hours[3]
Degradation Half-life in Agar (pH 7.25, 37°C) 31.6 hours57.9 hours[3]
Degradation Half-life in Water (25°C) >200 hours59.5 hours[3]
Stability in 0.9% NaCl (Room Temperature) Data not availableStable for up to 12 hours[4]
Stability in 5% Dextrose (Room Temperature) Data not availableStable for up to 4 hours[4]
Table 2: Comparative In Vitro Efficacy (MIC₉₀ in µg/mL)
Bacterial SpeciesThis compoundDoripenemReference
Pseudomonas aeruginosa 1 - 42[5][6]
Escherichia coli ≤ 2≤ 0.5[5][7]
Klebsiella pneumoniae ≤ 2≤ 0.5[5][7]
Enterobacter cloacae ≤ 2Data not available[5]
Serratia marcescens ≤ 2Data not available[5]
Bacteroides fragilis 0.25 - 0.5Data not available[5][6]
ESBL-producing Enterobacteriaceae Data not available≤ 0.5[7]

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Stability Analysis via High-Performance Liquid Chromatography (HPLC)

The stability of this compound and Doripenem in aqueous solutions is determined by quantifying the concentration of the active drug over time using a stability-indicating HPLC method.

1. Preparation of Standard and Sample Solutions:

  • A stock solution of the carbapenem standard is prepared in a suitable solvent, such as high-purity water.

  • Test solutions are prepared by diluting the stock solution in the desired matrix (e.g., Mueller-Hinton broth, 0.9% NaCl, or 5% dextrose) to the target concentration.

2. Incubation Conditions:

  • The test solutions are incubated under controlled conditions of temperature, pH, and light exposure as specified in the experimental design.

3. HPLC Analysis:

  • At predetermined time points, aliquots are withdrawn from the test solutions and analyzed by HPLC.

  • A typical HPLC system for carbapenem analysis includes a C18 reversed-phase column and a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[8][9]

  • Detection is commonly performed using a UV detector at a wavelength of approximately 298 nm.[9]

4. Data Analysis:

  • The peak area of the carbapenem is measured at each time point.

  • The degradation rate and half-life are calculated from the decrease in the peak area over time, typically assuming first-order kinetics.[10]

Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination

The in vitro efficacy of this compound and Doripenem is assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial isolates using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Preparation of Antimicrobial-Containing Agar Plates:

  • Stock solutions of this compound and Doripenem are prepared in a suitable solvent.

  • A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of the antibiotic, typically in a twofold serial dilution.

2. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium.

  • A suspension of the bacteria is prepared in a sterile broth or saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.

3. Inoculation and Incubation:

  • The surface of each agar plate is inoculated with the standardized bacterial suspension.

  • The plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and key concepts discussed in this guide.

Stability_Analysis_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Dilution in Matrix Controlled Conditions Controlled Conditions Test Solutions->Controlled Conditions Incubate HPLC System HPLC System Controlled Conditions->HPLC System Sample at Time Points Data Acquisition Data Acquisition HPLC System->Data Acquisition Degradation Kinetics Degradation Kinetics Data Acquisition->Degradation Kinetics Calculate Half-life

Caption: Workflow for determining the stability of carbapenems using HPLC.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result Antimicrobial Agar Plates Antimicrobial Agar Plates Inoculation Inoculation Antimicrobial Agar Plates->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading Observe Growth Inhibition

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling_Pathway Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to

References

A Comparative Guide to Cross-Resistance Between Biapenem and Other Carbapenems in Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of biapenem against Enterobacteriaceae, particularly strains exhibiting cross-resistance to other carbapenems such as meropenem, imipenem, and ertapenem. The data presented is compiled from various studies to assist researchers and drug development professionals in understanding the performance of this compound in the context of evolving carbapenem resistance.

Executive Summary

Carbapenem resistance in Enterobacteriaceae is a significant global health threat, primarily driven by the production of carbapenemase enzymes, alterations in outer membrane permeability (porin loss), and the overexpression of efflux pumps. This compound, a 1β-methyl carbapenem, demonstrates comparable activity to other carbapenems against susceptible Enterobacteriaceae. However, its efficacy against carbapenem-resistant strains varies depending on the underlying resistance mechanism. This guide summarizes the available data on cross-resistance, providing a framework for evaluating this compound's potential role in combating multidrug-resistant infections.

Data Presentation: Quantitative Analysis of Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other carbapenems against Enterobacteriaceae isolates with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (mg/L) Against Carbapenemase-Producing Klebsiella pneumoniae

Carbapenemase TypeThis compound MIC50/MIC90Meropenem MIC50/MIC90Imipenem MIC50/MIC90Ertapenem MIC50/MIC90
KPC-producing 16 / >6416 / >6416 / >6432 / >128
NDM-producing 8 / 328 / 3216 / 64>128 / >128
OXA-48-producing 4 / 162 / 164 / 328 / 64

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative MICs (mg/L) Against Enterobacteriaceae with Porin Loss

Organism (Resistance Mechanism)This compound MICMeropenem MICImipenem MICErtapenem MIC
E. coli (ESBL + Porin Loss) 4 - 162 - 84 - 168 - 32
K. pneumoniae (AmpC + Porin Loss) 8 - 324 - 168 - 3216 - 64

Note: Efflux pump overexpression often contributes to resistance in conjunction with other mechanisms like porin loss, though specific comparative MIC data for this compound against isolates solely overexpressing efflux pumps is limited.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Experiment: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • Stock solutions of this compound, meropenem, imipenem, and ertapenem

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution:

    • Prepare serial two-fold dilutions of each carbapenem in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

    • A growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) must be included for each isolate.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to carbapenem cross-resistance.

Experimental_Workflow cluster_0 Isolate Preparation and Identification cluster_1 Susceptibility Testing cluster_2 Resistance Mechanism Characterization cluster_3 Data Analysis and Interpretation Isolate Clinical Isolate of Enterobacteriaceae Culture Culture on Non-selective Agar Isolate->Culture ID Species Identification (e.g., MALDI-TOF MS) Culture->ID MIC Broth Microdilution MIC Testing (this compound, Meropenem, Imipenem, Ertapenem) ID->MIC Phenotypic Phenotypic Tests (e.g., Modified Hodge Test, Carba NP) MIC->Phenotypic Genotypic Genotypic Tests (PCR for Carbapenemase Genes) MIC->Genotypic Porin Porin Gene Sequencing (ompK35/36, ompC/F) MIC->Porin Efflux Efflux Pump Inhibitor Assays MIC->Efflux Analysis Correlate MICs with Resistance Mechanisms Phenotypic->Analysis Genotypic->Analysis Porin->Analysis Efflux->Analysis Report Generate Cross-Resistance Profile Analysis->Report

Fig. 1: Experimental workflow for determining carbapenem cross-resistance.

Resistance_Mechanisms cluster_0 Mechanisms of Carbapenem Resistance in Enterobacteriaceae cluster_1 Impact on Carbapenem Activity cluster_2 Outcome Carbapenemase Carbapenemase Production (e.g., KPC, NDM, OXA-48) Hydrolysis Enzymatic Hydrolysis of Carbapenem Carbapenemase->Hydrolysis leads to PorinLoss Porin Loss/Mutation (e.g., OmpK35/36, OmpC/F) ReducedInflux Reduced Carbapenem Influx PorinLoss->ReducedInflux leads to Efflux Efflux Pump Overexpression (e.g., AcrAB-TolC) IncreasedEfflux Increased Carbapenem Efflux Efflux->IncreasedEfflux leads to CrossResistance Cross-Resistance to this compound and other Carbapenems Hydrolysis->CrossResistance ReducedInflux->CrossResistance IncreasedEfflux->CrossResistance

Fig. 2: Major mechanisms leading to carbapenem cross-resistance.

Ambler_Classification cluster_0 Ambler Classification of Beta-Lactamases cluster_1 Carbapenem Hydrolysis Activity ClassA Class A (Serine-β-lactamases) KPC, SME HighHydrolysis High-level Carbapenem Hydrolysis ClassA->HighHydrolysis ClassB Class B (Metallo-β-lactamases) NDM, VIM, IMP ClassB->HighHydrolysis ClassC Class C (Cephalosporinases) AmpC NoHydrolysis No Significant Carbapenem Hydrolysis ClassC->NoHydrolysis ClassD Class D (Oxacillinases) OXA-48-like VariableHydrolysis Variable Carbapenem Hydrolysis ClassD->VariableHydrolysis

Fig. 3: Ambler classification of carbapenem-hydrolyzing beta-lactamases.

A Comparative Analysis of Biapenem and Imipenem/Cilastatin in the Treatment of Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety of two prominent carbapenem antibiotics, Biapenem and Imipenem/Cilastatin, in the management of bacterial pneumonia. The information presented is collated from multiple clinical trials and meta-analyses to offer an objective overview supported by experimental data.

Executive Summary

Both this compound and Imipenem/Cilastatin are broad-spectrum carbapenem antibiotics that function by inhibiting bacterial cell wall synthesis. Clinical evidence suggests that this compound is non-inferior to Imipenem/Cilastatin in the treatment of bacterial pneumonia, demonstrating comparable rates of clinical efficacy and bacteriological eradication. The safety profiles of both drugs are also similar, with no statistically significant differences in the incidence of adverse events.

Data Presentation

The following tables summarize the quantitative data from comparative studies on the clinical efficacy and safety of this compound and Imipenem/Cilastatin in bacterial pneumonia.

Table 1: Clinical Efficacy in Bacterial Pneumonia

StudyDrugDosageNumber of Patients (Evaluated)Clinical Efficacy Rate
Igarashi et al.[1]This compound600mg daily (b.i.d.)7794.8% (73/77)
Imipenem/Cilastatin1,000mg/1,000mg daily (b.i.d.)6992.8% (64/69)
Jia B, et al. (2010)[2][3]This compound300mg two or three times daily106 (ITT analysis)88.68% (Effective Rate)
Imipenem/Cilastatin500mg/500mg two or three times daily106 (ITT analysis)93.40% (Effective Rate)

Table 2: Bacteriological Eradication Rates in Bacterial Pneumonia

StudyDrugBacteriological Eradication Rate
Igarashi et al.[1]This compound90.9% (20/22)
Imipenem/Cilastatin93.1% (27/29)
Jia B, et al. (2010)[2][3]This compound93.83%
Imipenem/Cilastatin98.82%

Table 3: Safety Profile - Incidence of Adverse Events

StudyDrugIncidence of Adverse ReactionsIncidence of Abnormal Laboratory Findings
Igarashi et al.[1]This compound3.4% (2/89)29.5% (26/88)
Imipenem/Cilastatin3.6% (3/83)25.6% (20/78)
Jia B, et al. (2010)[2]This compound6.54%Not Reported
Imipenem/Cilastatin7.41%Not Reported

Experimental Protocols

The methodologies for the key clinical trials cited in this guide generally follow a multicenter, open-label, randomized controlled design.

A Generalized Experimental Protocol:

  • Patient Selection: Adult patients with a confirmed diagnosis of bacterial pneumonia (community-acquired or hospital-acquired) are enrolled. Diagnosis is typically based on clinical symptoms, radiological findings (e.g., new infiltrate on chest X-ray), and microbiological evidence. Key exclusion criteria often include known hypersensitivity to carbapenems, severe renal impairment, and pregnancy.

  • Randomization: Enrolled patients are randomly assigned to one of two treatment groups: the this compound group or the Imipenem/Cilastatin group.

  • Treatment Regimen:

    • This compound Group: Intravenous administration of this compound, typically at a dose of 300 mg two to three times daily.[2][3]

    • Imipenem/Cilastatin Group: Intravenous administration of Imipenem/Cilastatin, commonly at a dose of 500 mg/500 mg two to three times daily.[2][3]

    • The duration of treatment is typically 7 to 14 days, depending on the patient's clinical response.[2][3]

  • Efficacy Assessment:

    • Clinical Efficacy: Assessed at the end of treatment and at a follow-up visit. It is categorized as "cure," "improvement," or "failure" based on the resolution of clinical signs and symptoms of pneumonia.

    • Bacteriological Efficacy: Determined by the eradication or presumed eradication of the causative pathogen from sputum or other relevant cultures.

  • Safety Assessment: Patients are monitored throughout the study for the occurrence of adverse events, including clinical symptoms and changes in laboratory parameters (e.g., liver function tests, renal function tests).

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of carbapenem antibiotics and the primary mechanisms of bacterial resistance.

Mechanism_of_Action cluster_drug Carbapenem Antibiotics cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase Carbapenemase (Beta-Lactamase) This compound->BetaLactamase Hydrolyzed by PorinLoss Porin Channel Loss This compound->PorinLoss Blocked by EffluxPump Efflux Pumps This compound->EffluxPump Removed by Imipenem Imipenem/Cilastatin Imipenem->PBP Inhibits Imipenem->BetaLactamase Hydrolyzed by Imipenem->PorinLoss Blocked by Imipenem->EffluxPump Removed by CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of Action and Bacterial Resistance to Carbapenems.

Experimental Workflow

The diagram below outlines a typical workflow for a clinical trial comparing this compound and Imipenem/Cilastatin in the treatment of bacterial pneumonia.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent Enrollment Enrollment of Eligible Patients with Bacterial Pneumonia Start->Enrollment Randomization Randomization Enrollment->Randomization GroupA This compound Treatment Group Randomization->GroupA GroupB Imipenem/Cilastatin Treatment Group Randomization->GroupB Treatment Intravenous Antibiotic Administration (7-14 days) GroupA->Treatment GroupB->Treatment Monitoring Daily Monitoring for Clinical Response & Adverse Events Treatment->Monitoring EOT_Assessment End-of-Treatment Assessment (Clinical & Bacteriological) Monitoring->EOT_Assessment FollowUp Follow-up Assessment EOT_Assessment->FollowUp DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis

Caption: Generalized Workflow of a Comparative Clinical Trial.

Conclusion

Based on the available clinical trial data, this compound is a viable alternative to Imipenem/Cilastatin for the treatment of bacterial pneumonia. Both drugs exhibit high rates of clinical and bacteriological efficacy and possess comparable safety profiles. The choice between these two antibiotics may be guided by local availability, cost, and specific institutional guidelines. Further research, including large-scale, double-blind, randomized controlled trials, would be beneficial to further delineate the comparative effectiveness of these agents in specific patient populations and against various causative pathogens.

References

Validating Biapenem's Efficacy: A Comparative Guide to MIC Breakpoints for Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the minimum inhibitory concentration (MIC) breakpoints for biapenem against a range of anaerobic bacteria, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing experimental data from various in vitro studies, this document facilitates an objective comparison of this compound's performance against other key anti-anaerobic agents.

While specific clinical breakpoints for this compound against anaerobic bacteria are not currently listed in the latest publicly available documents from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide compiles MIC distribution data from published literature to inform on its potent in vitro activity. The interpretations of susceptibility presented herein are based on these research findings.

Comparative MIC Data

The in vitro potency of this compound against various anaerobic pathogens has been consistently demonstrated in multiple studies. The following tables summarize the MIC50 and MIC90 values (in µg/mL) for this compound and comparator antibiotics, providing a clear comparison of their activity.

Table 1: Comparative in vitro Activity of this compound and Other Carbapenems against Anaerobic Bacteria

Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group This compound0.252
Imipenem0.52
Meropenem0.54
Prevotella spp. This compound0.120.5
Imipenem0.121
Meropenem0.120.5
Fusobacterium spp. This compound≤0.060.25
Imipenem≤0.060.5
Meropenem≤0.060.25
Clostridium perfringens This compound0.030.06
Imipenem0.120.25
Meropenem0.030.06
Anaerobic Gram-positive cocci This compound≤0.060.5
Imipenem≤0.060.5
Meropenem≤0.060.25

Data compiled from multiple in vitro studies. Actual values may vary between studies.

Table 2: MIC90 Comparison of this compound with a Broader Range of Anti-Anaerobic Agents

OrganismThis compound (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Piperacillin-Tazobactam (µg/mL)Metronidazole (µg/mL)Clindamycin (µg/mL)
Bacteroides fragilis group 224322>128
Prevotella spp. 0.510.5814
Fusobacterium spp. 0.250.50.250.50.50.25
Clostridium perfringens 0.060.250.06442

This table presents a generalized summary of MIC90 values from various research articles to illustrate comparative potency.

Experimental Protocols

The determination of MIC values for anaerobic bacteria requires specific and standardized methodologies to ensure accuracy and reproducibility. The most common methods employed in the cited studies are the agar dilution and broth microdilution techniques, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M11 document.[1][2]

Agar Dilution Method

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[3] The general procedure is as follows:

  • Media Preparation: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.

  • Antibiotic Incorporation: Serial twofold dilutions of this compound and comparator agents are incorporated into the molten agar.

  • Inoculum Preparation: A standardized inoculum of each anaerobic isolate, equivalent to a 0.5 McFarland standard, is prepared.

  • Inoculation: The surfaces of the antibiotic-containing agar plates are inoculated with the bacterial suspensions.

  • Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth Microdilution Method

The broth microdilution method is a more high-throughput alternative to agar dilution.

  • Media and Antibiotic Preparation: Microtiter plates are prepared with serial dilutions of the antibiotics in a suitable broth medium, such as Brucella broth supplemented as described above.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared and diluted to the final concentration.

  • Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.

Visualizing the Workflow and Comparative Analysis

To better illustrate the processes involved in validating MIC breakpoints, the following diagrams have been generated.

MIC_Validation_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Data Analysis cluster_validation Breakpoint Validation start Bacterial Isolate Selection media Media and Reagent Preparation start->media antibiotic Antibiotic Stock Preparation start->antibiotic inoculum Inoculum Standardization media->inoculum dilution Serial Antibiotic Dilution antibiotic->dilution incubation Anaerobic Incubation (48h) inoculum->incubation dilution->incubation read_mic Read MIC Values incubation->read_mic qc Quality Control Checks read_mic->qc data_analysis MIC50/MIC90 Calculation qc->data_analysis pk_pd PK/PD Modeling data_analysis->pk_pd clinical Clinical Data Correlation data_analysis->clinical end Establish Breakpoints pk_pd->end clinical->end

Workflow for MIC Breakpoint Validation.

Comparative_Analysis cluster_comparators Comparator Antibiotics This compound This compound MIC Data (MIC50, MIC90) Comparison Head-to-Head Comparison of MIC Distributions This compound->Comparison Carbapenems Other Carbapenems (Imipenem, Meropenem) Carbapenems->Comparison Beta_Lactams Beta-lactam/Inhibitor Combos (Piperacillin-Tazobactam) Beta_Lactams->Comparison Others Other Classes (Metronidazole, Clindamycin) Others->Comparison Conclusion Relative Potency Assessment Comparison->Conclusion

Logical Flow of Comparative MIC Analysis.

References

A Comparative Analysis of Biapenem's Post-Antibiotic Effect with Other Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial chemotherapy, the pharmacodynamic properties of antibiotics are crucial for optimizing dosing regimens and combating bacterial resistance. One key parameter is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[1][2] This guide provides a detailed comparative analysis of the PAE of biapenem, a parenteral carbapenem, with other members of its class, including meropenem, imipenem, and doripenem. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[3] A significant characteristic of carbapenems is their ability to induce a PAE not only against Gram-positive cocci but also against Gram-negative bacilli, a feature not consistently observed with other β-lactam antibiotics.[1][4][5] This persistent suppression of bacterial growth allows for more flexible dosing schedules and may contribute to improved clinical outcomes.

Quantitative Comparison of Post-Antibiotic Effects

The following table summarizes the in vitro post-antibiotic effect of this compound and other carbapenems against various bacterial strains as reported in the literature. It is important to note that experimental conditions such as antibiotic concentration and exposure time can vary between studies, which may influence the observed PAE duration.

BacteriumAntibioticConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Pseudomonas aeruginosaThis compound41.50.5 - 3.0
Imipenem41.51.2 - 2.5
Meropenem41.50.8 - 2.0
Doripenem421.8
Staphylococcus aureusThis compound41.5-
Imipenem41.51.7 - 1.8
Meropenem41.50.7 - 1.7
Doripenem421.9
Escherichia coliThis compound41.50 - 1.0
Imipenem41.5No PAE Observed
Meropenem41.50.8
Enterobacter cloacaeThis compound--0.0 - 1.4 (variable results for Gram-negatives)[6]
Enterococcus faeciumThis compound--0.4 - 2.2 (measurable effects for Gram-positives)[6]

Data compiled from multiple sources.[6][7][8][9][10]

Experimental Protocols for PAE Determination

The determination of the in vitro post-antibiotic effect is a standardized procedure in antimicrobial research. The following protocol outlines a general methodology for assessing the PAE of carbapenems.

1. Bacterial Strain Preparation:

  • A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to the logarithmic growth phase.

  • The bacterial suspension is then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.

  • The test group is exposed to the carbapenem antibiotic at a specified concentration, often a multiple of the minimum inhibitory concentration (MIC), for a defined period (e.g., 1-2 hours).

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the test culture to observe the subsequent growth kinetics. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth medium.

    • Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh medium.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated, and bacterial growth is monitored over time.

  • Viable counts (CFU/mL) are determined at regular intervals by plating serial dilutions of the cultures onto agar plates.

5. PAE Calculation:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C is the corresponding time for the control culture.

PAE_Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture standardization Standardize Inoculum (~10^6 CFU/mL) bacterial_culture->standardization split Split into Test & Control standardization->split expose_antibiotic Expose Test Culture to Carbapenem (e.g., 4x MIC for 1-2h) split->expose_antibiotic Test control_incubation Incubate Control (No Antibiotic) split->control_incubation Control remove_antibiotic Remove Antibiotic (Dilution or Centrifugation) expose_antibiotic->remove_antibiotic monitor_regrowth Monitor Regrowth (Viable Counts) control_incubation->monitor_regrowth remove_antibiotic->monitor_regrowth calculate_pae Calculate PAE (T - C) monitor_regrowth->calculate_pae end End calculate_pae->end PAE_Mechanism cluster_action Antibiotic Action cluster_removal Antibiotic Removal cluster_pae Post-Antibiotic Effect Phase cluster_regrowth Bacterial Regrowth carbapenem Carbapenem Exposure pbp_binding Binding to Penicillin- Binding Proteins (PBPs) carbapenem->pbp_binding cell_wall_inhibition Inhibition of Peptidoglycan Synthesis pbp_binding->cell_wall_inhibition non_lethal_damage Non-Lethal Bacterial Cell Damage cell_wall_inhibition->non_lethal_damage antibiotic_removed Antibiotic Removed from Environment non_lethal_damage->antibiotic_removed recovery_period Bacterial Recovery Period antibiotic_removed->recovery_period repair_damage Repair of Cellular Damage recovery_period->repair_damage synthesis_resumption Resumption of Normal Enzyme Function recovery_period->synthesis_resumption growth_resumes Bacterial Growth Resumes repair_damage->growth_resumes synthesis_resumption->growth_resumes

References

Comparative Analysis of Biapenem and Imipenem Activity Against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the in vitro activity of Biapenem compared to Imipenem against Enterococcus faecalis, a gram-positive bacterium frequently associated with nosocomial infections. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, detailed experimental protocols, and visual representations of workflow.

Executive Summary

Data from multiple in vitro studies indicate that Imipenem generally exhibits greater activity against Enterococcus faecalis than this compound. While specific Minimum Inhibitory Concentration (MIC) values for this compound against E. faecalis are not widely reported in comparative studies, the available literature consistently describes its activity as poor, with high MICs observed for Enterococcus species. In contrast, Imipenem has demonstrated moderate to good in vitro activity against E. faecalis, with specific MIC50 and MIC90 values reported in several studies.

Data Presentation: In Vitro Susceptibility Data

The following table summarizes the available quantitative data for Imipenem and the qualitative assessment for this compound against Enterococcus faecalis.

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Imipenem 201In susceptible rangeIn susceptible range[1]
This compound Not SpecifiedNot ReportedHigh MICs noted[2]

Note: "In susceptible range" indicates that the values fell within the breakpoints for susceptibility as defined in the cited study.

Comparative Efficacy

Studies directly comparing the two carbapenems against Enterococcus faecalis are limited. However, one study noted that Imipenem displayed slightly better activity against E. faecalis when compared to this compound and Meropenem, which both showed poor activity. Another study reinforces this by stating that high MICs of this compound were demonstrated for Enterococcus spp.[2].

For Imipenem, a study evaluating 201 blood isolates of E. faecalis found that the MIC90 was within the susceptible range[1]. This suggests that Imipenem can be an effective agent against this pathogen, although resistance has been reported.

Mechanisms of Action and Resistance

Both this compound and Imipenem are carbapenem antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

Resistance to carbapenems in Enterococcus faecalis can occur through several mechanisms, including alterations in PBPs, leading to reduced binding affinity, or the production of carbapenem-hydrolyzing enzymes (carbapenemases).

Experimental Protocols

The determination of in vitro susceptibility of Enterococcus faecalis to this compound and Imipenem is typically performed using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method (General Protocol)
  • Inoculum Preparation: A standardized inoculum of Enterococcus faecalis is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Serial twofold dilutions of this compound and Imipenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: The prepared antibiotic dilutions are dispensed into microtiter plate wells, followed by the addition of the standardized bacterial inoculum.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method (General Protocol)
  • Media Preparation: Mueller-Hinton agar is prepared and supplemented with varying concentrations of the test antibiotics (this compound and Imipenem).

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure Culture of E. faecalis inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Microtiter Plates or Agar Plates inoculum_prep->inoculation antibiotic_prep Prepare Serial Dilutions of this compound & Imipenem antibiotic_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read Results: Determine Lowest Concentration with No Visible Growth incubation->read_results mic_determination MIC Value Determined read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Susceptibility Outcomes

Susceptibility_Outcomes cluster_drug Antibiotic cluster_activity In Vitro Activity vs. E. faecalis This compound This compound poor_activity Poor Activity (High MICs) This compound->poor_activity Generally Exhibits imipenem Imipenem moderate_activity Moderate to Good Activity (Lower MICs) imipenem->moderate_activity Generally Exhibits

Caption: General in vitro activity of this compound and Imipenem against E. faecalis.

References

Safety Operating Guide

Essential Safety and Logistical Information for the Proper Disposal of Biapenem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Biapenem, a carbapenem antibiotic, is crucial for laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound waste.

Waste Classification and Regulatory Overview

This compound is a beta-lactam antibiotic.[1] While specific regulations may vary by region, pharmaceutical waste is generally governed by bodies such as the Environmental Protection Agency (EPA) in the United States. It is essential to classify waste to ensure proper disposal procedures are followed.[2] Based on available Safety Data Sheets (SDS), pure, unused this compound is not currently classified as a hazardous waste by the EPA. However, it is critical to consult your institution's environmental health and safety (EHS) department for local and state regulations, as these may be more stringent.

All antibiotic waste should be treated as chemical waste to prevent the development of antimicrobial resistance in the environment.[3]

This compound Stability and Degradation

Understanding the stability of this compound is key to its effective inactivation. Carbapenems, as a class, are generally more susceptible to degradation than other beta-lactam antibiotics.[4]

ConditionStability of this compoundReference
Aqueous Solution (Neutral pH) Degradation is higher in wastewater than in pure water.[5]
Aqueous Solution (Acidic pH) Shows a comparable level of decay in both water and wastewater.[5]
Hydrolysis Susceptible to hydrolysis, which inactivates the beta-lactam ring. This compound is more stable to hydrolysis by human renal dihydropeptidase-I (DHP-I) than some other carbapenems like imipenem.[1][6]

Recommended Disposal Procedures

The following procedures are recommended for the disposal of this compound waste. Always perform these procedures in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Proper segregation of waste is the first critical step. Use clearly labeled, dedicated waste containers.

  • Solid this compound Waste: This includes expired or unused pure this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas), and personal protective equipment (PPE).

  • Liquid this compound Waste: This includes stock solutions, diluted solutions, and contaminated media.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container.

Before final disposal, this compound should be inactivated to eliminate its antibiotic activity. Two primary methods are recommended: chemical inactivation and thermal inactivation (autoclaving).

Method 1: Chemical Inactivation (Recommended for Liquid Waste)

Alkaline hydrolysis is an effective method for inactivating beta-lactam antibiotics.[7]

Experimental Protocol for Chemical Inactivation:

  • Preparation: Working in a fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation: For every 1 volume of liquid this compound waste, add an equal volume of 1 M NaOH solution.

  • Mixing: Gently stir the mixture for at least 2 hours to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Verify the pH using pH strips or a calibrated pH meter.

  • Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institutional EHS for specific guidelines on the disposal of neutralized chemical waste.

Method 2: Thermal Inactivation (Autoclaving for Solid and Liquid Waste)

Autoclaving can be used for the disposal of many beta-lactam antibiotics.[3]

Experimental Protocol for Autoclaving:

  • Packaging:

    • Solid Waste: Place solid this compound waste in a labeled, autoclavable biohazard bag. Do not overfill the bag.

    • Liquid Waste: Collect liquid this compound waste in a loosely capped, autoclavable container. Ensure the container is no more than two-thirds full to prevent overflow.

  • Autoclaving: Autoclave the waste at 121°C for a minimum of 30 minutes.[8] The cycle time may need to be extended for larger volumes or densely packed solid waste to ensure complete steam penetration.[9]

  • Verification: Use autoclave indicator tape or a biological indicator to verify that the sterilization cycle was successful.

  • Final Disposal:

    • Autoclaved Solid Waste: Once cooled, the autoclaved bag containing the solid waste can typically be disposed of in the regular municipal waste stream.[9]

    • Autoclaved Liquid Waste: After cooling, the autoclaved liquid waste may be poured down the drain with plenty of water, provided it contains no other hazardous chemicals.[10]

  • Empty Containers: Empty this compound vials and containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and treated as liquid this compound waste. After rinsing, deface or remove the label and dispose of the container in the appropriate recycling or solid waste stream.[11]

  • Contaminated Packaging: Outer packaging can be disposed of in the regular trash after ensuring any patient-sensitive information is obliterated.[11]

Logical Workflow for this compound Disposal

Biapenem_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_inactivation Step 2: Inactivation cluster_final_disposal Step 3: Final Disposal start This compound Waste solid Solid Waste (Powder, Contaminated PPE) start->solid liquid Liquid Waste (Solutions, Media) start->liquid sharps Sharps Waste start->sharps autoclave Thermal Inactivation (Autoclaving) solid->autoclave Recommended chem_inactivation Chemical Inactivation (Alkaline Hydrolysis) liquid->chem_inactivation Recommended liquid->autoclave sharps_container Sharps Container sharps->sharps_container drain_disposal Drain Disposal (with copious water) chem_inactivation->drain_disposal After Neutralization municipal_waste Municipal Waste autoclave->municipal_waste Solid Waste autoclave->drain_disposal Liquid Waste

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific environmental health and safety protocols and local, state, and federal regulations for pharmaceutical waste disposal.

References

Essential Safety and Logistics for Handling Biapenem

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Biapenem. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved RespiratorRequired when dusts are generated. A full-face respirator may be necessary for spill cleanup.[1][2]
Eye and Face Safety GogglesTightly fitting safety goggles are required for all laboratory work involving this compound.[2]
Hand Chemical-resistant GlovesNitrile or latex gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.[1][2][3]
Body Protective ClothingA lab coat or protective garment should be worn. Immediately change any contaminated clothing.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical to prevent accidental exposure.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

2. Storage:

  • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials and foodstuffs.[2]

3. Preparation and Handling:

  • All handling of this compound powder should occur in a well-ventilated area, such as a chemical fume hood, to minimize dust formation.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands and face thoroughly after handling the substance.[1]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent unauthorized access.[1]

  • Wear appropriate PPE, including a self-contained breathing apparatus for large spills.[1]

  • Sweep or absorb the spilled material into a suitable container for disposal.[1]

  • Avoid raising dust.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.[1]

Handling and Disposal Workflow for this compound

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (in fume hood) weigh Weighing prep->weigh dissolve Dissolution weigh->dissolve use Experimental Use dissolve->use solid_waste Solid Waste (Contaminated PPE, etc.) use->solid_waste Dispose PPE liquid_waste Liquid Waste (Unused solutions) use->liquid_waste Dispose Unused Solution sharps_waste Sharps Waste use->sharps_waste Dispose Sharps waste_collection Segregated Waste Collection solid_waste->waste_collection liquid_waste->waste_collection sharps_waste->waste_collection waste_disposal Licensed Waste Disposal waste_collection->waste_disposal end Process Complete waste_disposal->end start Receiving and Storage start->prep

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential development of antibiotic resistance.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated PPE, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Solid Waste Disposal:

  • Collect contaminated items such as gloves, weighing papers, and disposable lab coats in a designated, sealed container.[2]

  • This container should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."

3. Liquid Waste Disposal:

  • Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, sealed, and labeled container.[4]

  • Do not dispose of this compound solutions down the drain. While some antibiotics can be autoclaved for disposal, it is best to consult institutional guidelines for chemical waste.[4]

4. Decontamination of Glassware:

  • Reusable glassware should be decontaminated by soaking in a suitable inactivating solution before regular washing.

5. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[5]

  • For smaller quantities, disposal with household waste is not recommended for a laboratory setting; professional disposal is required.[6]

References

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